Phortress
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMNTOCJVVFEU-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328087-38-3 | |
| Record name | Phortress | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHORTRESS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Phortress: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress (NSC 710305) is a novel, experimental antitumor agent that has demonstrated potent and selective activity against a range of human carcinomas, particularly those of breast, ovarian, and renal origin. As a water-soluble prodrug, this compound is converted in vivo to its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The unique mechanism of action of this compound distinguishes it from conventional chemotherapeutic agents. This mechanism is initiated by the binding of its active metabolite to the Arylhydrocarbon Receptor (AhR), leading to the induction of cytochrome P450 1A1 (CYP1A1). Subsequent metabolic activation by CYP1A1 within sensitive tumor cells generates reactive electrophilic species that form covalent DNA adducts, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.
Introduction: The Emergence of a Novel Antitumor Benzothiazole
The development of this compound originated from a research program focused on the discovery of novel antitumor agents with selective activity. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), was identified in 1995 and showed remarkable potency and selectivity against certain cancer cell lines. Further investigation into its mechanism revealed a unique pathway involving the Arylhydrocarbon Receptor (AhR) and metabolic activation by cytochrome P450 enzymes.
To enhance the therapeutic potential of the lead compound, medicinal chemistry efforts focused on overcoming limitations such as metabolic deactivation. This led to the synthesis of fluorinated analogues, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which demonstrated improved metabolic stability and potent, non-biphasic antiproliferative activity. To address the poor water solubility of 5F 203 for parenteral administration, a lysylamide prodrug strategy was employed, resulting in the creation of this compound (the dihydrochloride salt of the lysylamide prodrug of 5F 203).[1][2][3] This strategic drug design endowed this compound with favorable pharmaceutical properties while retaining the potent and selective antitumor activity of its parent compound.
Mechanism of Action: A Targeted Metabolic Activation Strategy
The antitumor activity of this compound is contingent on a specific signaling pathway that is selectively activated in sensitive cancer cells. This targeted approach minimizes off-target toxicity, a common limitation of many conventional chemotherapies.
The Arylhydrocarbon Receptor (AhR) Signaling Pathway
The active metabolite of this compound, 5F 203, is a high-affinity ligand for the Arylhydrocarbon Receptor (AhR).[4] The canonical AhR signaling pathway is central to the mechanism of action of this compound. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of 5F 203, the AhR complex translocates to the nucleus, where it dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, most notably CYP1A1, leading to its transcriptional activation.[5]
Caption: The Arylhydrocarbon Receptor (AhR) signaling pathway activated by 5F 203.
Metabolic Activation and DNA Adduct Formation
The induction of CYP1A1 is the pivotal step in the bioactivation of 5F 203. In sensitive tumor cells, the newly synthesized CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic species. These metabolites readily form covalent adducts with DNA, leading to single-strand breaks and DNA-protein cross-links. The accumulation of these DNA lesions triggers cell cycle arrest and ultimately induces apoptosis, resulting in the selective killing of cancer cells that express inducible CYP1A1.
Quantitative Preclinical Data
The preclinical evaluation of this compound and its active metabolite, 5F 203, has generated a substantial body of quantitative data demonstrating its potency and selectivity.
In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound and 5F 203 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the selective potency of these compounds.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast | 5F 203 | < 1 | |
| MDA-MB-468 | Breast | 5F 203 | < 1 | |
| KM12 | Colorectal | 5F 203 | > 10 | |
| HCC2998 | Colorectal | 5F 203 | > 10 | |
| MRC-5 | Fibroblast (non-tumorigenic) | 5F 203 | > 50 | |
| IGROV-1 | Ovarian | This compound | Nanomolar range | |
| MKN-45 | Gastric | 5F 203 | ≤ 0.09 | |
| AGS | Gastric | 5F 203 | ≤ 0.09 |
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rodent models to determine its distribution, metabolism, and excretion profile.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Vd (L/kg) | Half-life (h) |
| Mouse | 10 mg/kg | IV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Detailed quantitative pharmacokinetic parameters from a single comprehensive table were not available in the public literature. The preclinical toxicokinetic evaluation in mice at 10 mg/kg IV did not report accumulation in plasma. Further studies are required for a complete pharmacokinetic profile. A maximum tolerated dose of 10 mg/kg was established in mice.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used in the preclinical evaluation of this compound.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound (NSC 710305) is not publicly available, its synthesis can be inferred from the synthesis of its active component, 5F 203, and standard prodrug synthesis methodologies. The general approach involves the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) followed by its conjugation with a lysine derivative to form the lysylamide prodrug.
Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203):
The synthesis of 5F 203 and related benzothiazoles typically involves the condensation of a substituted 2-aminothiophenol with a substituted benzoic acid or benzaldehyde.
General Procedure for Lysylamide Prodrug Formation:
-
Protection of Lysine: The amino groups of lysine are typically protected with suitable protecting groups (e.g., Boc, Cbz) to allow for selective reaction at the carboxyl group.
-
Activation of the Carboxyl Group: The carboxyl group of the protected lysine is activated using a coupling agent (e.g., DCC, EDC) to facilitate amide bond formation.
-
Coupling Reaction: The activated lysine derivative is reacted with 5F 203 to form the lysylamide conjugate.
-
Deprotection: The protecting groups on the lysine moiety are removed under appropriate conditions to yield the final prodrug.
-
Salt Formation: The final product is typically converted to a hydrochloride salt to improve its solubility and stability.
In Vitro Cytotoxicity Assay (MTS Assay)
The in vitro cytotoxicity of this compound and 5F 203 is commonly assessed using a colorimetric MTS assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (this compound or 5F 203) and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490-500 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with the test compound.
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Compound Treatment: The cells are exposed to the test compound for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are fixed with a mixture of methanol and acetic acid and then stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, adjusted for plating efficiency.
Human Tumor Xenograft Model
In vivo efficacy is evaluated using immunodeficient mice bearing human tumor xenografts.
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
DNA Adduct Formation Assay
The formation of DNA adducts can be detected using techniques such as ³²P-postlabeling or mass spectrometry.
-
Cell Treatment and DNA Isolation: Sensitive cancer cells are treated with the test compound. After treatment, genomic DNA is isolated and purified.
-
DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
³²P-Postlabeling: The adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The radioactive adduct spots on the TLC plates are detected by autoradiography and quantified using a phosphorimager.
Clinical Development and Future Perspectives
This compound entered Phase I clinical trials in the United Kingdom in 2004 to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. However, the trial was stopped early, and a recommended dose for Phase II studies was not established. Despite this setback, the novel mechanism of action of this compound and its selective cytotoxicity in preclinical models continue to make it and its underlying principles a subject of interest in oncology research.
Future research may focus on identifying predictive biomarkers of sensitivity to this compound, such as the expression and inducibility of CYP1A1 in tumors. Additionally, the development of analogues with improved pharmacokinetic and pharmacodynamic properties could revive interest in this class of compounds. The targeted metabolic activation strategy employed by this compound remains a promising approach for the development of selective anticancer therapies.
Conclusion
This compound represents a rationally designed antitumor agent with a unique and highly selective mechanism of action. Its development from a lead benzothiazole to a water-soluble prodrug highlights the power of medicinal chemistry in optimizing drug properties. The preclinical data robustly support its mechanism of action, which is dependent on the AhR signaling pathway and metabolic activation by CYP1A1 in sensitive cancer cells. While its clinical development was halted, the in-depth understanding of its pharmacology provides a valuable foundation for the future design of targeted cancer therapies. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Preclinical toxicokinetic evaluation of this compound [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, this compound, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Phortress: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, also known as NSC 710305, is a novel benzothiazole derivative investigated for its potent and selective antitumor activity.[1][2] It is a water-soluble prodrug of the active agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for professionals in the fields of oncology research and drug development.
Chemical Structure and Properties
This compound is chemically described as (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride.[4] The core structure consists of a 2-arylbenzothiazole moiety linked to a lysyl-amide group, which enhances its solubility and facilitates its formulation for parenteral administration.
The chemical structure of this compound is depicted below:
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide dihydrochloride | |
| Molecular Formula | C₂₀H₂₃FN₄OS·2HCl | |
| Molecular Weight | 459.41 g/mol | |
| CAS Number | 328087-38-3 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO; 30 mg/mL in DMSO; 10 mg/mL in DMF; 10 mg/mL in PBS (pH 7.2) | |
| Storage | Store at -20°C | |
| SMILES | FC1=CC=C2C(N=C(C3=CC=C(NC(--INVALID-LINK--N)=O)C(C)=C3)S2)=C1.Cl.Cl | |
| InChI Key | QZSMNTOCJVVFEU-CKUXDGONSA-N |
Mechanism of Action and Signaling Pathway
The antitumor activity of this compound is contingent upon its metabolic activation within sensitive cancer cells. This process is initiated by the cleavage of the lysyl-amide bond, releasing the active metabolite, 5F 203. The subsequent steps in its mechanism of action are detailed below and illustrated in the signaling pathway diagram.
-
Cellular Uptake and Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 is selectively taken up by sensitive tumor cells. Once inside the cell, it binds to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
-
Nuclear Translocation and CYP1A1 Induction: The 5F 203-AhR complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to its transcriptional activation and increased expression.
-
Metabolic Activation by CYP1A1: The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic intermediate.
-
DNA Adduct Formation and Cell Death: This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. The accumulation of these DNA adducts leads to cell cycle arrest and ultimately, apoptotic cell death.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DNA Adduct Formation by Phortress Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental antitumor agent that exhibits potent and selective activity against a range of human carcinomas. Its mechanism of action is contingent upon metabolic activation within sensitive tumor cells, leading to the formation of electrophilic metabolites that covalently bind to DNA, forming DNA adducts. This guide provides a detailed technical overview of the metabolic activation of this compound, the subsequent formation of DNA adducts, and the experimental methodologies employed to study these processes. Quantitative data on adduct formation are summarized, and key experimental protocols are detailed to enable replication and further investigation.
Introduction
This compound (NSC 710305) was developed as a more soluble prodrug of the potent antitumor agent 5F 203.[1] The selective cytotoxicity of this compound in certain cancer cell lines, such as MCF-7 (breast) and IGROV-1 (ovarian), is not inherent to the parent compound but is a direct consequence of its biotransformation into reactive species that inflict lethal DNA damage.[2][3] This process is initiated by the induction of the cytochrome P450 enzyme CYP1A1, which is a key determinant of tumor cell sensitivity.[2][4] Understanding the intricacies of this compound metabolism and DNA adduct formation is crucial for its clinical development and for identifying patient populations most likely to respond to treatment.
Signaling Pathway of this compound Bioactivation
The bioactivation of this compound is a multi-step process initiated by the binding of its active metabolite, 5F 203, to the Aryl hydrocarbon Receptor (AhR). This initiates a signaling cascade that results in the upregulation of CYP1A1, the enzyme responsible for converting 5F 203 into its ultimate carcinogenic form.
The key steps in this pathway are:
-
Ligand Binding: 5F 203, released from this compound, enters the cytoplasm and binds to the AhR, which is part of a cytosolic complex with heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.
-
Heterodimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).
-
Gene Transcription: The AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1. This binding initiates the transcription of the CYP1A1 gene, leading to increased synthesis of CYP1A1 protein.
Caption: this compound bioactivation via the AhR signaling pathway.
Formation of DNA Adducts
The CYP1A1 enzyme metabolizes 5F 203 into a highly reactive electrophilic intermediate, believed to be a nitrenium ion. This reactive species then readily attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form stable covalent adducts. The formation of these adducts disrupts the normal structure and function of DNA, leading to cell cycle arrest and ultimately, apoptosis in sensitive cancer cells.
Quantitative Data on DNA Adduct Formation
The extent of DNA adduct formation has been quantified in various in vitro and in vivo models using the 32P-postlabelling assay. The data consistently show a strong correlation between the levels of DNA adducts and the sensitivity of cancer cells to this compound.
| Cell Line/Tissue | Treatment | Adduct Level (adducts per 108 nucleotides) | Reference |
| MCF-7 (breast cancer) | 1 µM 5F 203 for 24h | ~150 | |
| MCF-7 (breast cancer) | 10 µM 5F 203 for 24h | >250 (with a new dominant adduct) | |
| IGROV-1 (ovarian cancer) | 1 µM this compound | One major and several minor adducts detected | |
| MDA-MB-435 (resistant) | 1 µM this compound | No adducts detected | |
| MCF-7 Xenograft | 2 x 20 mg/kg this compound (i.p.), weekly | 260 ± 80 | |
| IGROV-1 Xenograft | 2 x 20 mg/kg this compound (i.p.), weekly | Significantly less than MCF-7 xenografts | |
| MDA-MB-435 Xenograft | 2 x 20 mg/kg this compound (i.p.), weekly | No adducts detected |
Experimental Protocols
Cell Culture and Treatment for Adduct Analysis
-
Cell Lines: Human breast carcinoma MCF-7 (sensitive) and human ovarian carcinoma IGROV-1 (sensitive) cells are cultured in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for IGROV-1) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound or 5F 203 at the desired concentrations (e.g., 100 nM to 10 µM). A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Incubation: Cells are incubated for various time points (e.g., 2, 8, 24, 48, 72 hours) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvesting: After incubation, cells are harvested by trypsinization, washed with PBS, and cell pellets are stored at -80°C until DNA extraction.
Caption: Workflow for cell culture and treatment for DNA adduct analysis.
32P-Postlabelling Assay for DNA Adduct Detection
This ultrasensitive method is widely used for the detection and quantification of DNA adducts. The protocol generally involves the following steps:
-
DNA Extraction: Genomic DNA is isolated from cell pellets or homogenized tumor tissue using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
Enzymatic Digestion: 5-10 µg of DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky aromatic DNA adducts are enriched from the excess of normal nucleotides. This can be achieved by butanol extraction or nuclease P1 digestion.
-
Butanol Extraction: Adducts are selectively extracted into n-butanol in the presence of a phase-transfer agent like tetrabutylammonium chloride.
-
Nuclease P1 Digestion: Nuclease P1 dephosphorylates the normal 3'-mononucleotides, leaving the bulky adducts as substrates for the subsequent labeling step.
-
-
32P-Labeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled by transferring the γ-32P from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are calculated relative to the total amount of nucleotides.
Caption: General workflow for the 32P-postlabelling assay.
In Vivo Xenograft Studies
-
Animal Model: Female immunodeficient nude mice (e.g., C57 nu/nu) are used.
-
Estrogen Supplementation: For estrogen-dependent cell lines like MCF-7, a slow-release 17β-estradiol pellet is implanted subcutaneously a week prior to cell injection to support tumor growth.
-
Tumor Cell Implantation: 1-5 million MCF-7 cells, resuspended in a mixture of media and Matrigel, are injected subcutaneously into the flank of the mice.
-
This compound Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., days 1 and 8).
-
Tumor Monitoring and Harvesting: Tumor growth is monitored regularly. At the end of the experiment, mice are euthanized, and tumors are excised for DNA adduct analysis.
CYP1A1 Activity Assay (EROD Assay)
The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1.
-
Principle: CYP1A1 metabolizes the substrate 7-ethoxyresorufin to the fluorescent product resorufin. The rate of resorufin formation is proportional to CYP1A1 activity.
-
Procedure:
-
Cells are treated with this compound or 5F 203 to induce CYP1A1 expression.
-
After induction, cells are washed and incubated with a reaction mixture containing 7-ethoxyresorufin.
-
The reaction is initiated by adding NADPH.
-
The increase in fluorescence due to resorufin production is measured over time using a fluorometric plate reader (excitation ~530-570 nm, emission ~580-590 nm).
-
A standard curve with known concentrations of resorufin is used for quantification.
-
Enzyme activity is typically normalized to the total protein content of the cell lysate.
-
Conclusion
The antitumor activity of this compound is intricately linked to its metabolic activation by CYP1A1 and the subsequent formation of DNA adducts in sensitive cancer cells. The AhR signaling pathway plays a pivotal role in inducing the necessary enzymatic machinery for this bioactivation. The quantification of this compound-induced DNA adducts by methods such as the 32P-postlabelling assay serves as a critical pharmacodynamic endpoint for assessing drug activity and predicting tumor response. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and other benzothiazole derivatives, with the ultimate goal of optimizing their therapeutic potential.
References
- 1. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Phortress: A Technical Overview of a Novel Benzothiazole Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress (NSC 710305), a lysylamide prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), represents a unique class of anticancer compounds with a distinct mechanism of action. Preclinical studies have demonstrated its selective activity against a range of human-derived carcinomas, primarily breast, ovarian, and renal cancers. Its mode of action is contingent on intracellular metabolic activation by the cytochrome P450 enzyme CYP1A1, leading to the formation of DNA adducts and subsequent cell death in susceptible tumor cells. This document provides an in-depth technical guide on the target cancer types, indications, and underlying molecular mechanisms of this compound, based on available preclinical and clinical data.
Introduction
This compound was developed as a water-soluble prodrug to overcome the poor bioavailability of its active counterpart, 5F 203. The rationale behind its design was to create a compound that could be administered systemically and would be selectively activated within the tumor microenvironment, thereby minimizing off-target toxicity. The core hypothesis is that tumors with high expression or inducibility of CYP1A1 would be particularly sensitive to this compound.
Mechanism of Action
The antitumor activity of this compound is a multi-step process initiated by its conversion to the active molecule 5F 203. The subsequent cascade of events is detailed below.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation
Once 5F 203 enters a cell, it acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This binding event triggers a conformational change in the AhR, leading to its translocation from the cytoplasm into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.
Metabolic Activation by CYP1A1 and DNA Adduct Formation
The primary consequence of AhR activation by 5F 203 is the transcriptional upregulation of the cytochrome P450 enzyme, CYP1A1.[1][2] This enzyme then metabolically activates 5F 203 into an electrophilic reactive intermediate. This reactive species covalently binds to DNA, forming extensive DNA adducts.[2] The accumulation of these adducts disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
Putative Role of c-MET Inhibition
Preliminary evidence suggests that 5F 203 may also exert its antitumor effects through the inhibition of the c-MET signaling pathway. Downregulation of MET activity has been observed in breast cancer cells treated with 5F 203, along with the inhibition of downstream signaling molecules such as Erk, MapK, and Mek. Aberrant c-MET activation is implicated in the progression of several cancers, including renal cell carcinoma, by promoting cell migration and inhibiting apoptosis.
Target Cancer Types and Indications
This compound has been investigated in a range of cancer types in both preclinical and clinical settings.
Preclinical Data
In vitro and in vivo preclinical studies have demonstrated the potent and selective activity of this compound against several human-derived cancer cell lines and xenograft models.
Table 1: Summary of Preclinical Activity of this compound
| Cancer Type | Models | Key Findings |
| Breast Cancer | MCF-7, MDA-MB-435 cell lines; 9 human-derived mammary carcinoma xenograft models. | Potent cytotoxicity in sensitive cell lines (e.g., MCF-7). In xenograft models, this compound showed significant antitumor activity in 7 out of 9 models, independent of estrogen receptor status, and was found to be equiactive to doxorubicin.[1] |
| Ovarian Cancer | IGROV-1 cell line. | High sensitivity to this compound has been reported in preclinical screens. |
| Renal Cancer | TK10 cell line. | Preclinical data indicates sensitivity to this compound. |
| Colorectal Cancer | HT29, SW480, SW620 cell lines. | Unexpectedly potent activity was observed in clonogenic survival and cell growth assays, suggesting a broader spectrum of activity than initially thought. |
Clinical Data
A Phase 1 clinical trial (CRUKD/04/036) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.
Table 2: Patient Demographics and Cancer Types in Phase 1 Trial (CRUKD/04/036)
| Characteristic | Details |
| Number of Patients | 50 |
| Cancer Types | Advanced bowel (colorectal) cancer, lung cancer, esophageal cancer, and stomach cancer. |
| Trial Status | Terminated early. A maximum tolerated dose was not determined. |
The trial was stopped early, and as a result, a recommended dose for further studies was not established. The results of this trial have not been published in a peer-reviewed medical journal. Preliminary findings indicated that while this compound was generally well-tolerated, with side effects including fatigue, headache, and arthralgia, its clinical activity was limited. Stable disease was observed in four patients: one with colorectal carcinoma, one with mesothelioma, and two with renal cell carcinoma.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies based on published preclinical studies involving this compound and its active metabolite 5F 203.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cancer cells.
In Vivo Human Tumor Xenograft Studies
These studies assess the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered, often intraperitoneally or intravenously, according to a predetermined schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis, such as measurement of CYP1A1 expression or DNA adducts.
FDA Approval Status
This compound is an investigational drug and is not approved by the U.S. Food and Drug Administration (FDA) or any other regulatory agency for the treatment of any cancer type. Clinical development was halted after the Phase 1 trial did not establish a recommended dose for further investigation.
Conclusion
This compound is a novel anticancer agent with a unique mechanism of action that relies on tumor-specific metabolic activation. While it demonstrated promising and selective activity in preclinical models of breast, ovarian, and renal cancer, its clinical development was not pursued following an early-phase trial in a variety of advanced solid tumors. The data gathered to date suggest that the clinical utility of this compound may be limited to a specific subset of tumors with high CYP1A1 expression. Further translational research would be necessary to identify predictive biomarkers to select patients who might benefit from this therapeutic approach. The potential for c-MET inhibition also warrants further investigation as a secondary mechanism of action. This document provides a comprehensive summary of the available technical information on this compound to inform future research and drug development efforts in the field of oncology.
References
The Aryl Hydrocarbon Receptor and Phortress Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has garnered significant interest in oncology as a potential therapeutic target. Initially studied for its role in mediating the toxic effects of environmental pollutants like dioxins, the AhR is now recognized for its involvement in a range of physiological and pathological processes, including cancer. One of the promising experimental anticancer agents that leverages the AhR signaling pathway is Phortress.
This compound, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has demonstrated potent and selective antitumor activity in preclinical models of breast, ovarian, and renal cancers.[1] Its unique mechanism of action, which is distinct from conventional chemotherapeutic agents, centers on its interaction with the AhR, making it a subject of considerable research in the development of novel cancer therapies. This technical guide provides a comprehensive overview of the core biology of the AhR in the context of this compound activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: this compound and the AhR Signaling Pathway
The antitumor activity of this compound is initiated by its conversion to the active compound 5F 203.[1] 5F 203 acts as a potent agonist of the aryl hydrocarbon receptor.[2] The canonical AhR signaling pathway, which is central to the mechanism of this compound, can be summarized in the following steps:
-
Ligand Binding and AhR Activation: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. The binding of a ligand, in this case 5F 203, to the PAS-B domain of the AhR triggers a conformational change in the receptor.
-
Nuclear Translocation: This conformational change exposes a nuclear localization sequence, leading to the translocation of the ligand-AhR complex into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1).
-
Metabolic Activation and DNA Adduct Formation: The induced CYP1A1 enzyme metabolizes 5F 203 into a highly reactive electrophilic species. This reactive intermediate then forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[3]
A significant aspect of the antitumor activity of this compound is its selectivity, which is attributed to the differential expression and inducibility of CYP1A1 in sensitive versus resistant cancer cells.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound and its active metabolite 5F 203, as well as preclinical pharmacokinetic parameters.
Table 1: In Vitro Cytotoxicity of this compound and 5F 203 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 / GI50 (µM) | Reference |
| MCF-7 | Breast | This compound | ~0.05 | |
| HT29 | Colorectal | This compound | >10 | |
| SW480 | Colorectal | This compound | ~5 | |
| SW620 | Colorectal | This compound | >10 | |
| MCF-7 | Breast | 5F 203 | 0.008 | |
| MDA-MB-468 | Breast | 5F 203 | 0.012 | |
| KM12 | Colorectal | 5F 203 | 0.005 | |
| HCC2998 | Colorectal | 5F 203 | 0.004 |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Maximum Tolerated Dose | 10 mg/kg | Intravenous (days 1 and 8) | |
| Cmax (Plasma) | Not specified | 10 mg/kg, i.v. | |
| AUC (Plasma) | Not specified | 10 mg/kg, i.v. | |
| Persistence | Murine pulmonary DNA adducts persisted | 10 or 20 mg/kg (days 1 and 8) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the AhR pathway.
AhR-Dependent Reporter Gene Assay
This protocol is a representative method for determining the AhR agonist activity of a compound like 5F 203 using a luciferase reporter gene assay.
Materials:
-
Human breast cancer cells (e.g., MCF-7)
-
XRE-luciferase reporter plasmid (e.g., pTX.Dir)
-
Control plasmid for transfection normalization (e.g., a Renilla luciferase vector)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS and antibiotics
-
5F 203 (dissolved in DMSO)
-
TCDD (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of 5F 203 (e.g., 1 µM), TCDD (e.g., 10 nM), or DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 9 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle control.
CYP1A1 Induction Assay (Quantitative Real-Time PCR)
This protocol outlines the measurement of CYP1A1 mRNA expression levels following treatment with 5F 203.
Materials:
-
Human breast cancer cells (e.g., MCF-7)
-
5F 203 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP1A1 and a housekeeping gene (e.g., β-actin or GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with various concentrations of 5F 203 or DMSO for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
DNA Damage Assessment (Comet Assay)
This protocol describes the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks induced by 5F 203.
Materials:
-
Human breast cancer cells (e.g., MCF-7)
-
5F 203 (dissolved in DMSO)
-
DMSO (vehicle control)
-
CometAssay slides
-
Low melting point agarose (LMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat MCF-7 cells with 5F 203 (e.g., 10 nM to 10 µM) or DMSO for the desired time (e.g., 24-72 hours).
-
Cell Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with molten LMPA and pipette onto a CometAssay slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for a specific time (e.g., 20-40 minutes).
-
Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid.
-
Neutralization and Staining: Gently wash the slides with neutralizing buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
DNA Adduct Formation Assay (³²P-Postlabeling)
This is a highly sensitive method to detect DNA adducts formed by the reactive metabolites of 5F 203.
Materials:
-
DNA isolated from cells or tissues treated with this compound or 5F 203
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography or phosphorimaging and quantify the level of adducts relative to the total amount of DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of this compound and a typical experimental workflow for its investigation.
Caption: this compound/5F 203-AhR Signaling Pathway
Caption: Experimental Workflow for this compound/5F 203 Investigation
Conclusion
This compound represents a compelling example of a targeted anticancer agent that exploits the aryl hydrocarbon receptor signaling pathway. Its mechanism, involving metabolic activation by CYP1A1 to induce DNA damage in cancer cells, offers a unique approach to cancer therapy. This technical guide has provided a detailed overview of the interaction between this compound and the AhR, summarizing key quantitative data and outlining essential experimental protocols. The continued investigation into the nuances of AhR signaling and the development of selective modulators like this compound hold significant promise for the future of oncology drug development. Further research is warranted to fully elucidate the therapeutic potential and to identify patient populations most likely to benefit from this novel class of anticancer agents.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 4. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Phortress In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress, a novel benzothiazole-based anticancer agent, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. As a prodrug, its mechanism of action is contingent on intracellular activation, leading to the formation of DNA adducts and subsequent cell death. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on key assays to characterize its activity. These protocols are intended to guide researchers in the consistent and reproducible assessment of this compound and similar compounds.
Introduction
This compound (NSC 710305) is a water-soluble prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its unique mechanism of action involves binding to the aryl hydrocarbon receptor (AhR), which leads to the induction of cytochrome P450 1A1 (CYP1A1).[1] This enzyme metabolically activates 5F 203 into a reactive electrophilic species that binds to DNA, forming adducts that trigger cell cycle arrest and apoptosis.[1] The selective expression of CYP1A1 in certain tumor types is thought to contribute to the selective antitumor activity of this compound. This document outlines protocols for assessing the in vitro efficacy and mechanism of action of this compound.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for this compound is initiated by its passive diffusion into the cancer cell, followed by enzymatic conversion to its active form, 5F 203. This active metabolite then instigates a signaling cascade culminating in apoptosis.
Data Presentation
Table 1: Growth Inhibition (GI50) of this compound in the NCI-60 Human Tumor Cell Line Panel
The 50% growth inhibition (GI50) values for this compound have been determined across the National Cancer Institute's 60 human tumor cell line panel. The data indicates that this compound is particularly active against certain breast, ovarian, and renal cancer cell lines.[1] A representative subset of this data is presented below.
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast | < 0.01 |
| T-47D | Breast | < 0.01 |
| OVCAR-3 | Ovarian | 0.02 |
| OVCAR-4 | Ovarian | < 0.01 |
| SN12C | Renal | 0.03 |
| UO-31 | Renal | 0.02 |
| HT29 | Colon | > 100 |
| HCT-116 | Colon | > 100 |
Note: Data is illustrative and compiled from published literature. Actual values may vary between experiments.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay.
Experimental Workflow:
Materials:
-
Cancer cell lines of interest (e.g., MCF7, HT29)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
Experimental Workflow:
References
Measuring Phortress Cytotoxicity in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with selective activity against a range of human cancers, including breast, ovarian, and renal carcinomas.[1][2] Its mechanism of action is distinct from traditional chemotherapeutics. Following administration, this compound is converted to its active metabolite, 5F 203.[3] This active form is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), and its binding initiates a signaling cascade that leads to the induction of cytochrome P450 1A1 (CYP1A1).[4] CYP1A1 metabolizes 5F 203 into a reactive electrophilic species that forms DNA adducts, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[4] Additionally, preliminary evidence suggests a putative role for this compound in the inhibition of the c-Met signaling pathway, which is implicated in tumor cell proliferation, migration, and survival.
These application notes provide a comprehensive guide to measuring the cytotoxicity of this compound in cancer cell lines. Detailed protocols for key experimental assays are provided, along with a summary of reported cytotoxic concentrations and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: this compound (5F 203) Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for the active metabolite of this compound, 5F 203, in various cancer cell lines. This data provides a quantitative measure of the compound's cytotoxic potency.
Table 1: IC50 Values of 5F 203 in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) | Assay |
| MCF-7 | ER+, PR+, HER2- | < 1 | Not specified |
| MDA-MB-468 | ER-, PR-, HER2- | < 1 | Not specified |
Table 2: IC50 Values of 5F 203 in Human Renal Cancer Cell Lines
| Cell Line | VHL Status | Sensitivity to 5F 203 |
| TK-10 | Wild-type | Sensitive |
| SN12C | Mutant | Sensitive |
| Caki-1 | Wild-type | Sensitive |
| ACHN | Wild-type | Not Sensitive |
Specific IC50 values for renal cancer cell lines were not detailed in the provided search results, but the relative sensitivity has been reported.
Experimental Protocols
This section provides detailed methodologies for assessing the cytotoxic effects of this compound.
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or 5F 203)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
This assay measures cell density by quantifying total cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (or 5F 203)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with this compound, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assays
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound (or 5F 203)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
This compound (or 5F 203)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a serial dilution of this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the vehicle control.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, visualize the experimental workflow for assessing this compound cytotoxicity and the key signaling pathways involved in its mechanism of action.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced AhR signaling pathway.
Caption: Putative c-MET signaling inhibition.
References
- 1. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. The development of the antitumour benzothiazole prodrug, this compound, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Phortress in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental antitumor agent demonstrating potent and selective activity against several human-derived carcinomas, including breast cancer.[1] Its mechanism of action is distinct from current chemotherapeutic agents and involves metabolic activation by cytochrome P450 1A1 (CYP1A1) into electrophilic species that form DNA adducts in sensitive tumor cells.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in the MCF-7 human breast cancer cell line, a common model for estrogen receptor-positive breast cancer.
Data Presentation
The following table summarizes the quantitative data for the cytotoxic activity of this compound against MCF-7 cells.
| Compound | Cell Line | IC50 Value | Assay Type | Reference |
| This compound | MCF-7 | 40 nM | Not Specified | --INVALID-LINK-- |
Experimental Protocols
This section details the methodology for determining the IC50 value of this compound in MCF-7 cells using a standard MTT assay.
MCF-7 Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, 1% Penicillin-Streptomycin, 0.1 mM Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS) and detached using a 0.25% Trypsin-EDTA solution. The cell suspension is then diluted with fresh medium and re-plated.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and IC50 Determination
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Calculation: The IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizations
Signaling Pathway of this compound in MCF-7 Cells
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination of this compound.
References
Application Notes and Protocols for Inducing CYP1A1 Expression for Phortress Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, a pro-drug with the chemical name 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, demonstrates potent and selective anti-tumor activity. Its mechanism of action is contingent upon its metabolic activation by the cytochrome P450 enzyme, CYP1A1. This activation process converts this compound into reactive electrophilic species that bind to DNA, forming adducts that lead to cell cycle arrest and apoptosis in sensitive cancer cells. Consequently, the expression level of CYP1A1 within tumor cells is a critical determinant of this compound efficacy.
These application notes provide detailed protocols for the induction of CYP1A1 expression in cancer cell lines, methods for quantifying the induction, and assays to evaluate the subsequent cytotoxic effect of this compound. The primary audience for this document includes researchers in oncology, pharmacology, and drug metabolism.
Signaling Pathway for CYP1A1 Induction
The induction of CYP1A1 is predominantly mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2] Ligands, such as polycyclic aromatic hydrocarbons (PAHs) or dioxins, bind to the cytosolic AHR, which is complexed with heat shock proteins (Hsp90), X-associated protein 2 (XAP2), and p23. Upon ligand binding, the complex translocates to the nucleus, where AHR dissociates and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription.[2][3] this compound itself has been shown to be an AHR ligand, capable of inducing its own bioactivating enzyme.
Figure 1: AHR signaling pathway for CYP1A1 induction.
Data Presentation
Table 1: Prototypical Inducers of CYP1A1 Expression
| Inducer | Cell Line | Concentration | Incubation Time | Fold Induction (mRNA/Activity) | Reference |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | MCF-7 | 1 nM | 24 h | ~60-fold (mRNA) | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | HepG2 | 10 nM | 24 h | ~30-fold (EROD activity) | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human Endometrial Explants | 10 nM | 72 h | Significant increase in EROD activity | |
| Omeprazole | Human Hepatocytes | 10-100 µM | 24-48 h | Species-dependent | |
| Omeprazole | HepG2 | 50 µM | - | Induces CYP1A1 | |
| 3-Methylcholanthrene (3-MC) | MCF-7 | - | 6 h | Peak CYP1B1 expression | |
| Benzo[a]pyrene | - | 2.5 µM | 24 h | 35 ± 9 fold (promoter activity) | |
| This compound (5F-203) | Sensitive Cancer Cell Lines | 1 µM | 24 h | Significant induction |
Table 2: Cytotoxicity of this compound in Relation to CYP1A1 Expression
| Cell Line | Condition | This compound (5F-203) IC50 | Correlation | Reference |
| Breast Cancer (MCF-7, T-47D), Ovarian Cancer (IGROV) | Sensitive Lines | < 10 nM | High CYP1A1 inducibility | |
| NCI-60 Cell Line Panel | Induced CYP1A1 | Varies | Significant correlation between drug sensitivity and induced CYP1A1 mRNA (R = 0.752, P < 0.001) | |
| MCF-7 (Wild-type) | 5F-203 treatment | Sensitive | Induces CYP1A1 and DNA adducts | |
| MCF-7 (AHR-deficient) | 5F-203 treatment | Resistant | No CYP1A1 induction, reduced DNA adducts |
Experimental Protocols
Protocol 1: Cell Culture for CYP1A1 Induction Studies
This protocol provides guidelines for culturing MCF-7 and HepG2 cells, two commonly used cell lines for studying CYP1A1 induction and this compound activity.
Materials:
-
MCF-7 or HepG2 cells
-
MCF-7 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
HepG2 Growth Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 1% L-Glutamine.
-
Phosphate Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Plate the cells in appropriate culture vessels. For MCF-7, a seeding density of 20,000-30,000 cells/cm² is recommended. For HepG2, a seeding density of 40,000-50,000 cells/cm² is appropriate.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding complete growth medium, and gently pipette to create a single-cell suspension. Centrifuge the cells and resuspend the pellet in fresh medium for subculturing at the desired ratio (e.g., 1:3 to 1:6).
Protocol 2: Induction of CYP1A1 Expression
This protocol describes the induction of CYP1A1 expression in cultured cells using a model inducer, TCDD.
Materials:
-
Cultured cells (e.g., MCF-7 or HepG2) at ~70-80% confluency
-
CYP1A1 inducer stock solution (e.g., 1 µM TCDD in DMSO)
-
Cell culture medium
Procedure:
-
Prepare working solutions of the CYP1A1 inducer in cell culture medium. For TCDD, a final concentration of 1-10 nM is typically effective. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inducer-treated wells.
-
Aspirate the existing medium from the cells and replace it with the medium containing the inducer or vehicle control.
-
Incubate the cells for the desired period. For TCDD, significant induction of CYP1A1 mRNA can be observed within a few hours, with protein levels peaking around 24-72 hours. A time-course experiment is recommended to determine the optimal induction time for a specific cell line and inducer.
-
Following incubation, harvest the cells for downstream analysis (e.g., Western blotting for CYP1A1 protein, EROD assay for CYP1A1 activity, or cytotoxicity assay with this compound).
Figure 2: General experimental workflow.
Protocol 3: Western Blotting for CYP1A1 Protein Expression
This protocol details the quantification of CYP1A1 protein levels following induction.
Materials:
-
Cell lysates from induced and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CYP1A1
-
Primary antibody: anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash cell monolayers with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CYP1A1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software.
Protocol 4: Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity
The EROD assay is a fluorometric method to measure the catalytic activity of CYP1A1.
Materials:
-
Induced and control cells in a 96-well plate
-
7-Ethoxyresorufin
-
Dicumarol (to inhibit DT-diaphorase)
-
NADPH
-
Resorufin standard
-
Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
After the induction period, aspirate the medium from the cells.
-
Add fresh medium containing 7-ethoxyresorufin (typically 1-5 µM) and dicumarol (typically 10 µM).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Immediately measure the fluorescence intensity at multiple time points (kinetic mode) or at a fixed endpoint (e.g., 30-60 minutes).
-
Standard Curve: Prepare a standard curve with known concentrations of resorufin to convert fluorescence units to pmol of product.
-
Data Analysis: Calculate the rate of resorufin formation (pmol/min). Normalize the activity to the protein concentration in each well, determined by a subsequent protein assay (e.g., BCA or Bradford).
Protocol 5: MTT Cytotoxicity Assay for this compound Efficacy
This protocol assesses the effect of this compound on the viability of CYP1A1-induced and non-induced cells.
Materials:
-
CYP1A1-induced and non-induced cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Following the CYP1A1 induction period, treat the cells with a range of this compound concentrations. Include a vehicle-treated control.
-
Incubate the cells for a period that allows for this compound-induced cytotoxicity (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium (for adherent cells) or directly add the solubilizing agent. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the induction of CYP1A1 and its role in the activation of the anti-tumor pro-drug this compound. By carefully controlling and quantifying CYP1A1 expression and activity, a more thorough understanding of the determinants of this compound sensitivity can be achieved, which may inform patient selection strategies in clinical settings.
References
- 1. encodeproject.org [encodeproject.org]
- 2. Omeprazole and lansoprazole are mixed inducers of CYP1A and CYP3A in human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction-mediated CYP1A1 induction by omeprazole in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phortress and the Chk1 Inhibitor GDC-0575 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo administration of the experimental anticancer agent Phortress and the Checkpoint Kinase 1 (Chk1) inhibitor, GDC-0575, in mouse xenograft models.
Important Clarification: Initial intelligence suggested that this compound is a pro-drug of the Chk1 inhibitor GDC-0575. However, a detailed review of the scientific literature indicates that this is incorrect. This compound is the lysylamide dihydrochloride pro-drug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] Its mechanism of action is independent of Chk1 and involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] GDC-0575 is a distinct, highly selective, oral small-molecule inhibitor of Chk1.[3][4]
Given the interest in both compounds, this document will cover the administration and known effects of this compound and provide a representative protocol for a Chk1 inhibitor using GDC-0575.
Part 1: this compound Administration in Mouse Xenograft Models
Mechanism of Action
This compound exerts its anticancer effects through a unique mechanism of action. Following administration, it is converted to its active form, 5F 203. 5F 203 acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the 5F 203-AhR complex translocates to the nucleus, leading to the induction of cytochrome P450 1A1 (CYP1A1) transcription. In sensitive tumor cells, CYP1A1 metabolizes 5F 203 into reactive electrophilic species that form DNA adducts, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data from Mouse Xenograft Studies
The following table summarizes the available quantitative data for this compound administration in mouse xenograft models.
| Parameter | Breast Cancer (MCF-7) | Breast Cancer (Human-derived Xenografts) |
| Mouse Strain | Nude Mice | Nude Mice |
| Drug Formulation | Not specified | Not specified |
| Dose | 4 mg/kg | Not specified |
| Administration Route | Intraperitoneal (i.p.) | Not specified |
| Dosing Schedule | Daily for 5 days | Not specified |
| Tumor Growth Inhibition (TGI) | Inhibition of tumor growth observed | Significant activity in 7 out of 9 xenograft models |
| Reference |
Experimental Protocol: this compound in a Breast Cancer Xenograft Model
This protocol is based on studies using the MCF-7 human breast cancer cell line.
1. Cell Culture
-
Culture MCF-7 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Model
-
Use female athymic nude mice, 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation
-
Harvest and resuspend MCF-7 cells in a sterile, serum-free medium or PBS.
-
A typical injection consists of 5 x 10^6 cells in a volume of 100-200 µL.
-
For estrogen-dependent tumors like MCF-7, implantation of a slow-release estradiol pellet is often required.
-
Inject the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
4. Drug Preparation and Administration
-
Prepare this compound for intraperitoneal injection. The vehicle used should be sterile and non-toxic.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound at a dose of 4 mg/kg via intraperitoneal injection daily for 5 consecutive days.
-
The control group should receive vehicle injections following the same schedule.
5. Monitoring and Endpoints
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and general health throughout the study.
-
The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Part 2: GDC-0575 (Chk1 Inhibitor) Administration in Mouse Models
Mechanism of Action (Chk1 Inhibition)
Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in other checkpoint pathways (e.g., p53) and are highly reliant on the Chk1-mediated checkpoint for survival. Inhibition of Chk1 in these cancer cells abrogates the cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which leads to mitotic catastrophe and apoptosis.
Quantitative Data from a Mouse Model Study
The following table summarizes quantitative data from a study using GDC-0575 in a colitis-associated cancer (CAC) mouse model. While not a traditional solid tumor xenograft model, it provides valuable in vivo administration data.
| Parameter | Colitis-Associated Cancer (AOM/DSS Model) |
| Mouse Strain | C57BL/6 |
| Drug Formulation | Oral gavage (vehicle: DMSO) |
| Dose | 7.5 mg/kg |
| Administration Route | Oral |
| Dosing Schedule | Days 15, 17, 19, and 21 post AOM injection |
| Efficacy | Significantly impaired the development of CAC |
| Reference |
Note: Preclinical studies have shown that GDC-0575 results in tumor shrinkage and growth delay in solid tumor xenograft models, but specific quantitative data from these studies are not widely available in the public domain.
Experimental Protocol: GDC-0575 in a Mouse Model
This protocol is based on the colitis-associated cancer model. A general protocol for a solid tumor xenograft model is also provided.
Protocol 1: Colitis-Associated Cancer (CAC) Model
-
Model Induction:
-
Administer a single intraperitoneal injection of azoxymethane (AOM) at 10 mg/kg.
-
Follow with three cycles of 2% dextran sodium sulfate (DSS) in the drinking water for one week, followed by two weeks of normal drinking water.
-
-
Drug Preparation and Administration:
-
Prepare GDC-0575 for oral administration in a suitable vehicle (e.g., DMSO).
-
Administer GDC-0575 orally at 7.5 mg/kg on days 15, 17, 19, and 21 post-AOM injection.
-
The control group receives the vehicle on the same schedule.
-
-
Endpoints:
-
At the end of the study (e.g., 10 weeks post-AOM injection), sacrifice the mice and collect colons.
-
Count and measure macroscopic tumors.
-
Assess inflammation and other relevant biomarkers.
-
Protocol 2: General Solid Tumor Xenograft Model
-
Cell Culture and Implantation: Follow steps 1-3 as described in the this compound protocol, using a relevant solid tumor cell line (e.g., breast, ovarian, pancreatic cancer).
-
Drug Preparation and Administration:
-
Formulate GDC-0575 for oral gavage.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer GDC-0575 orally at a pre-determined dose and schedule. Dosing may be daily or intermittent, depending on the study design.
-
Administer vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Follow step 5 as described in the this compound protocol.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
General Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting a xenograft study to evaluate the efficacy of an experimental therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo imaging and therapeutic treatments in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Phortress-Induced DNA Adducts In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental antineoplastic agent with a unique mechanism of action that relies on the formation of DNA adducts in susceptible cancer cells.[1][2][3][4] Its selective cytotoxicity is contingent on the metabolic activation of its active form, 5F 203, by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain tumors.[5] This application note provides detailed protocols for the in vitro detection and quantification of this compound-induced DNA adducts, a critical step in understanding its mechanism of action, evaluating drug efficacy, and identifying potential biomarkers of response. The primary methods covered are the highly sensitive ³²P-postlabelling assay and the specific and quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The bioactivation of this compound is initiated when its active form, 5F 203, enters a cancer cell and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). This ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably CYP1A1, leading to its transcriptional activation. The induced CYP1A1 enzyme then metabolizes 5F 203 into a reactive electrophilic species, which covalently binds to DNA, forming bulky adducts. These DNA adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Data Presentation
The formation of this compound-induced DNA adducts is dose-dependent and cell-line specific. The following tables summarize quantitative data from in vitro studies using the ³²P-postlabelling assay.
Table 1: Dose-Dependent Formation of 5F 203-DNA Adducts in MCF-7 Cells
| 5F 203 Concentration (µM) | Total Adducts / 10⁸ Nucleotides | Major Adduct Profile |
| 1 | 3520 | One major adduct (retention time ~37 min) and one minor adduct (retention time ~20 min) |
| 10 | Not significantly increased over 1 µM | Emergence of an additional major adduct (retention time ~21 min) |
Table 2: Comparison of 5F 203-DNA Adduct Formation in Sensitive vs. Resistant MCF-7 Cell Lines (24-hour exposure to 1 µM 5F 203)
| Cell Line | AhR Status | Total Adducts / 10⁸ Nucleotides | Key Observation |
| MCF-7 (sensitive) | Wild-type | ~3520 | Significant adduct formation |
| AHR100 (resistant) | Deficient | Barely detectable | Lack of adduct formation correlates with resistance |
| MDA-MB-435 (resistant) | - | No DNA damage observed | Confirms cell-type specific adduct formation |
Experimental Protocols
The following are detailed protocols for the detection of this compound-induced DNA adducts in vitro.
Experimental Workflow Overview
Protocol 1: ³²P-Postlabelling Assay for this compound-DNA Adducts
This ultrasensitive method is ideal for detecting low levels of DNA adducts.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Micrococcal nuclease (MNase)
-
Spleen phosphodiesterase (SPD)
-
Nuclease P1 (for adduct enrichment)
-
T4 Polynucleotide kinase (T4 PNK)
-
[γ-³²P]ATP (high specific activity)
-
1-Butanol (water-saturated)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC developing solvents (e.g., urea-based and isopropanol/ammonia-based solutions)
-
Phosphor screen and imager or scintillation counter
Procedure:
-
DNA Digestion:
-
To 5-10 µg of DNA, add a solution of micrococcal nuclease (e.g., 175 mU) and spleen phosphodiesterase (e.g., 6 mU).
-
Incubate at 37°C overnight to digest the DNA to deoxyribonucleoside 3'-monophosphates (dNps).
-
-
Adduct Enrichment (Butanol Extraction):
-
This step removes normal, unadducted nucleotides, thereby increasing the sensitivity of the assay.
-
Add an equal volume of water-saturated 1-butanol to the DNA digest.
-
Vortex vigorously and centrifuge to separate the phases.
-
The bulky, hydrophobic this compound-derived adducts will partition into the butanol (upper) phase.
-
Carefully remove the butanol phase and evaporate to dryness.
-
-
³²P-Labelling:
-
Resuspend the enriched adducts in a buffer containing T4 polynucleotide kinase (e.g., 5 U) and [γ-³²P]ATP (e.g., 62.5 µCi).
-
Incubate at 37°C for 30-60 minutes. T4 PNK will transfer the ³²P-phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation (TLC):
-
Spot the ³²P-labelled adduct mixture onto a TLC plate.
-
Develop the chromatogram in multiple dimensions using a series of different solvent systems to resolve the adducts from residual normal nucleotides and other contaminants.
-
A common approach involves a first dimension run in a urea-based solvent to separate adducts based on charge, followed by a second dimension run in a different solvent system (e.g., isopropanol:4 M ammonium hydroxide) to separate based on polarity.
-
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen and visualize the separated, radiolabelled adducts using a phosphor imager.
-
Alternatively, scrape the spots corresponding to the adducts and quantify the radioactivity using a scintillation counter.
-
Calculate the relative adduct level (RAL) by comparing the radioactivity of the adduct spots to the total amount of DNA analyzed.
-
Protocol 2: LC-MS/MS Analysis of this compound-DNA Adducts
This method provides structural confirmation and accurate quantification of specific DNA adducts.
Materials:
-
Genomic DNA isolated from treated and control cells
-
DNase I, Nuclease P1, and Alkaline Phosphatase (AP) for DNA digestion
-
Ultra-performance liquid chromatography (UPLC) system
-
Reversed-phase UPLC column (e.g., C18)
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)
-
Mobile phases (e.g., water and acetonitrile with formic or acetic acid)
-
(Optional) Isotopically labeled internal standards for absolute quantification
Procedure:
-
DNA Digestion:
-
To 10-20 µg of DNA, add a cocktail of enzymes including DNase I, Nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours, or until digestion is complete. This process hydrolyzes the DNA to individual deoxyribonucleosides.
-
-
Sample Preparation:
-
Remove the digestive enzymes, typically by ultrafiltration or protein precipitation (e.g., with cold methanol).
-
Dry the sample under vacuum and reconstitute in a small volume of the initial mobile phase.
-
-
UPLC Separation:
-
Inject the prepared sample onto the UPLC system.
-
Separate the this compound-adducted deoxyribonucleosides from the four normal deoxyribonucleosides using a reversed-phase gradient. A typical gradient would start with a high aqueous mobile phase and ramp up the organic phase (e.g., acetonitrile) to elute the more hydrophobic adducts.
-
Example Gradient: 5-minute hold at 5% acetonitrile, followed by a linear gradient to 40% acetonitrile over 15 minutes.
-
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the UPLC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition mode or, more commonly for quantification, in multiple reaction monitoring (MRM) mode.
-
Key Transition: The most characteristic fragmentation of a nucleoside adduct is the neutral loss of the deoxyribose sugar (116.0474 Da). Therefore, a key MRM transition to monitor would be from the protonated molecular ion of the this compound-adducted deoxyguanosine or deoxyadenosine to the protonated ion of the adducted base.
-
The specific mass-to-charge ratios (m/z) for the precursor and product ions will need to be determined based on the exact structure of the this compound-DNA adduct.
-
-
Data Analysis and Quantification:
-
Identify the this compound-DNA adducts by their specific retention time and MS/MS fragmentation pattern.
-
Quantify the adducts by integrating the peak area of the specific MRM transition and comparing it to a standard curve generated with synthesized adduct standards or by using an isotopically labeled internal standard.
-
Conclusion
The detection and quantification of this compound-induced DNA adducts are essential for elucidating its mechanism of action and for preclinical drug development. The ³²P-postlabelling assay offers unparalleled sensitivity for detecting the presence of adducts, while LC-MS/MS provides robust quantification and structural confirmation. The choice of method will depend on the specific research question, the required level of sensitivity and specificity, and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers to effectively study the DNA-damaging effects of this compound in vitro.
References
- 1. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phortress Dose-Response in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the dose-response effects of Phortress, an experimental antitumor agent, on ovarian cancer cell lines. Detailed protocols for key experimental assays are included to facilitate further research and drug development efforts.
Introduction
This compound is a novel benzothiazole-based anticancer agent that has demonstrated potent and selective activity against a range of human carcinomas, including those of ovarian origin.[1] Its mechanism of action is distinct from many conventional chemotherapeutics. This compound is a prodrug that is metabolically activated by the cytochrome P450 enzyme CYP1A1 within sensitive cancer cells. This activation leads to the formation of reactive electrophilic species that bind to DNA, forming adducts that ultimately trigger cell death.[1] Understanding the dose-dependent effects of this compound in ovarian cancer is crucial for its potential clinical development.
Data Presentation
For research purposes, a starting point for dose-response studies can be derived from the NCI-60 panel data, with the understanding that these are preliminary indicators. We recommend performing detailed dose-response experiments to determine the precise GI50 values for the ovarian cancer cell lines relevant to your research.
Table 1: Representative Dose-Response Data for this compound in Ovarian Cancer Cell Lines (Hypothetical)
| Cell Line | Histological Subtype | This compound GI50 (µM) | Notes |
| IGROV-1 | Adenocarcinoma | To be determined | Known to be sensitive to this compound. |
| OVCAR-5 | Adenocarcinoma | To be determined | Known to be sensitive to this compound. |
| OVCAR-8 | Serous Adenocarcinoma | To be determined | Recommended for inclusion in a test panel. |
| SK-OV-3 | Clear Cell Carcinoma | To be determined | Recommended for inclusion in a test panel. |
| A2780 | Undifferentiated | To be determined | Recommended for inclusion in a test panel. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response of this compound in ovarian cancer cells. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on ovarian cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV-1, OVCAR-5, OVCAR-8, SK-OV-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count ovarian cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in this compound-treated ovarian cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2]
Materials:
-
Ovarian cancer cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed ovarian cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., GI50 and 2x GI50 concentrations as determined by the MTT assay) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting the expression of key proteins involved in the mechanism of action of this compound, such as CYP1A1.
Materials:
-
Ovarian cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1A1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat ovarian cancer cells with this compound at desired concentrations and time points.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CYP1A1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
Application Notes and Protocols for Utilizing Phortress in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. By recapitulating the complex cell-cell and cell-matrix interactions of in vivo tumors, these models offer a more predictive platform for evaluating anticancer therapeutics. Phortress, a novel benzothiazole prodrug, has shown promise in preclinical studies. Its unique mechanism of action, which relies on metabolic activation by the cytochrome P450 enzyme CYP1A1, makes it a compelling candidate for investigation in advanced in vitro systems that more accurately reflect tumor metabolism.
These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound in 3D cell culture models. The protocols outlined below are designed to be adaptable to various cancer types and can be implemented using either tumor-derived cell lines (spheroids) or patient-derived organoids.
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. The key steps in its mechanism of action are:
-
Cellular Uptake: this compound is taken up by cancer cells.
-
CYP1A1 Induction: Inside the cell, this compound binds to the aryl hydrocarbon receptor (AhR). This complex translocates to the nucleus and induces the expression of the cytochrome P450 1A1 (CYP1A1) enzyme.[1][2][3]
-
Metabolic Activation: The induced CYP1A1 metabolizes this compound into a reactive electrophilic species.[4]
-
DNA Adduct Formation: This reactive metabolite covalently binds to DNA, forming DNA adducts.[2]
-
Apoptosis Induction: The formation of extensive DNA adducts disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).
Studies have shown that CYP1A1 expression can be significantly higher in 3D spheroid cultures of liver cancer cells compared to their 2D monolayer counterparts, suggesting that 3D models may provide a more accurate representation of this compound's metabolism and efficacy in vivo.
Advantages of Using 3D Cell Culture Models for this compound Evaluation
Utilizing 3D cell culture models for testing this compound offers several advantages over traditional 2D methods:
-
Physiological Relevance: 3D models better mimic the tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which can influence drug response.
-
Predictive Accuracy: The enhanced physiological relevance of 3D models can lead to more accurate predictions of in vivo drug efficacy and toxicity.
-
Drug Penetration Studies: The multi-layered structure of spheroids and organoids allows for the assessment of a drug's ability to penetrate solid tumor tissue.
-
Metabolic Competence: 3D cultures often exhibit more in vivo-like metabolic activity, including the expression of drug-metabolizing enzymes like CYP1A1.
-
Heterogeneity: Patient-derived organoids can capture the heterogeneity of the original tumor, enabling personalized medicine approaches.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in 2D vs. 3D Cancer Models
| Cell Line/Organoid | Model Type | This compound IC50 (µM) - 72h |
| MCF-7 (Breast Cancer) | 2D Monolayer | 0.5 |
| 3D Spheroid | 1.2 | |
| HT-29 (Colon Cancer) | 2D Monolayer | 1.8 |
| 3D Spheroid | 4.5 | |
| Patient-Derived Pancreatic Cancer Organoid | 3D Organoid | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific cell line, organoid, and experimental conditions.
Table 2: Hypothetical Quantification of Apoptosis in 3D Spheroid Models Treated with this compound
| Cell Line | Treatment (72h) | Caspase-3/7 Activity (Fold Change vs. Control) | % Apoptotic Cells (Annexin V Staining) |
| MCF-7 | Vehicle Control | 1.0 | 5% |
| This compound (1 µM) | 4.2 | 45% | |
| HT-29 | Vehicle Control | 1.0 | 8% |
| This compound (5 µM) | 3.5 | 38% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Cancer Cell Spheroids
This protocol describes the generation of uniform spheroids from cancer cell lines using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-7 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids/Organoids
Materials:
-
Pre-formed spheroids or established organoid cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
For spheroids, carefully remove 50 µL of the old medium from each well and add 50 µL of the medium containing the appropriate this compound dilution or vehicle control.
-
For organoids cultured in Matrigel domes, add the this compound-containing medium around the domes.
-
Incubate the treated spheroids/organoids for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cell Viability in 3D Models
This protocol utilizes a luminescence-based assay to quantify ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated spheroids/organoids
-
CellTiter-Glo® 3D Cell Viability Assay (or similar)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids/organoids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Quantification of Apoptosis in 3D Models
This protocol describes the measurement of caspase-3 and -7 activity, key executioners of apoptosis.
Materials:
-
This compound-treated spheroids/organoids
-
Caspase-Glo® 3/7 3D Assay (or similar)
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the Caspase-Glo® 3/7 3D Assay.
-
Briefly, add the Caspase-Glo® 3/7 3D reagent to each well containing spheroids/organoids.
-
Mix thoroughly and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
Protocol 5: Western Blot Analysis of CYP1A1 Expression
This protocol allows for the detection and quantification of CYP1A1 protein levels in 3D models.
Materials:
-
This compound-treated spheroids/organoids
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP1A1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids/organoids and wash with cold PBS.
-
Lyse the samples in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary anti-CYP1A1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Advantages of 3D Models
References
- 1. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The development of the antitumour benzothiazole prodrug, this compound, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Phortress solubility in culture media
Welcome to the technical support center for Phortress. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as NSC 710305, is a prodrug of the antitumor agent 5F 203.[1][2] It functions as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of Cytochrome P450 1A1 (CYP1A1) expression.[3][4][5] This metabolic activation is crucial for its antitumor activity.
Summary of this compound Chemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 459.41 g/mol | |
| Formula | C₂₀H₂₃FN₄OS·2HCl | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% | |
| Storage | Store at -20°C, sealed from moisture. |
Q2: In which solvents is this compound soluble?
This compound exhibits solubility in several organic solvents and a buffered aqueous solution. It is crucial to use high-quality, anhydrous solvents to prepare stock solutions, as hygroscopic (water-absorbing) solvents can negatively impact solubility.
This compound Solubility Data:
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 30 mg/mL to 125 mg/mL (65.3 mM to 272.09 mM) | |
| DMF | 10 mg/mL (21.77 mM) | |
| PBS (pH 7.2) | 10 mg/mL (21.77 mM) |
Q3: My this compound solution precipitated after dilution in culture media. What are the common causes?
Precipitation of this compound upon dilution in aqueous culture media is a common issue for poorly soluble compounds. Several factors can contribute to this:
-
Solvent Effects: The final concentration of the organic solvent (like DMSO) in the culture media may be too low to maintain this compound in solution. A sharp change in solvent polarity when diluting the stock solution into the aqueous media can cause the compound to crash out.
-
Temperature Shifts: Moving from a room temperature or warmed stock solution to a refrigerated or room temperature culture medium can decrease solubility.
-
Media Components: Interactions with components in the culture medium, such as proteins and salts, can lead to precipitation. High concentrations of salts or specific ions can reduce the solubility of organic molecules.
-
pH Instability: Although this compound is soluble in PBS at pH 7.2, the buffering capacity of your culture medium and the addition of CO₂ in the incubator can alter the final pH, potentially affecting solubility.
-
Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
Troubleshooting Guide
Issue: this compound precipitates out of solution immediately upon addition to the cell culture medium.
| Possible Cause | Troubleshooting Step | Rationale |
| High final concentration | Lower the final working concentration of this compound. | The concentration may be exceeding the aqueous solubility limit of the compound in the specific medium. |
| Solvent shock | Increase the final percentage of DMSO in the culture medium (while keeping it non-toxic to cells, typically ≤0.5%). | A higher concentration of the organic solvent can help maintain the solubility of this compound. |
| Pre-warm the culture medium to 37°C before adding the this compound stock solution. | Reducing the temperature difference between the stock solution and the media can prevent temperature-induced precipitation. | |
| Add the this compound stock solution to the media drop-wise while gently swirling the flask/plate. | This gradual addition can help to avoid localized high concentrations that can lead to immediate precipitation. | |
| Interaction with media components | Prepare the final dilution in a serum-free medium first, then add serum if required. | Serum proteins can sometimes contribute to the precipitation of small molecules. |
Issue: this compound solution appears cloudy or forms a precipitate over time in the incubator.
| Possible Cause | Troubleshooting Step | Rationale |
| Slow precipitation | Reduce the final working concentration of this compound. | Even if initially soluble, the compound may not be stable in the aqueous environment over longer periods at higher concentrations. |
| pH shift | Ensure your culture medium is adequately buffered for the incubator's CO₂ concentration. | Changes in pH during incubation can affect the solubility of this compound. |
| Evaporation | Use humidified incubators and ensure culture vessels are properly sealed to minimize evaporation. | Evaporation can increase the concentration of all components, including this compound, potentially leading to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to use newly opened DMSO as it can be hygroscopic.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming to 37-60°C and/or sonication in an ultrasonic bath can be used to aid dissolution.
-
-
Sterilization: For long-term storage, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.
-
Protocol 2: Diluting this compound in Cell Culture Media
This protocol provides a method for diluting the this compound stock solution into your final culture medium to minimize precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile pipettes and tubes
Procedure:
-
Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the this compound stock solution in a small volume of pre-warmed medium. For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution.
-
Gently mix the intermediate dilution.
-
-
Final Dilution:
-
Add the required volume of the intermediate (or stock) solution to the final volume of pre-warmed culture medium.
-
Add the solution drop-wise while gently swirling the culture vessel to ensure rapid and even distribution.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium and ensure it is below the toxic level for your specific cell line (typically <0.5%).
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound activation.
References
- 1. This compound | Aryl Hydrocarbon Receptor Compounds: R&D Systems [rndsystems.com]
- 2. This compound | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The development of the antitumour benzothiazole prodrug, this compound, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress Stability in Aqueous Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Phortress in aqueous solutions. This compound, a lysyl-amide prodrug of the antitumor agent 5F 203, is designed to enhance water solubility for parenteral administration. However, its stability in aqueous environments can be a concern for researchers. This guide offers troubleshooting advice and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. As a lysyl-amide prodrug, the amide bond is prone to cleavage, which leads to the release of the active drug, 5F 203, and lysine. This degradation is influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: How does pH affect the stability of this compound?
Q3: What is the likely degradation pathway for this compound in an aqueous solution?
A3: The most probable degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide linkage between the lysine moiety and the 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) core. This reaction would yield 5F 203 and L-lysine as the primary degradation products.
Q4: Can enzymes in my experimental system affect this compound stability?
A4: Yes, enzymatic hydrolysis is a significant consideration, especially in biological systems or when using cell culture media containing serum. Peptidases and esterases present in biological matrices can catalyze the hydrolysis of the amide bond, leading to a faster degradation rate than observed in simple aqueous buffers. It is important to consider the potential for enzymatic degradation when designing and interpreting in vitro and in vivo experiments.
Q5: How can I monitor the degradation of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products, primarily 5F 203. UV detection is commonly used for the analysis of aromatic compounds like this compound and its parent molecule.
Q6: What are some general tips for improving the stability of this compound in my experiments?
A6: To enhance the stability of this compound in your aqueous solutions, consider the following:
-
pH Control: Maintain the pH of your solutions within a range determined to be optimal for this compound stability. Use appropriate buffer systems to ensure consistent pH.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh before each experiment to minimize degradation over time.
-
Aseptic Technique: For experiments involving biological matrices, use sterile techniques to prevent microbial contamination, as microorganisms can secrete enzymes that may degrade this compound.
-
Consider Formulation Strategies: For longer-term storage or specific delivery requirements, formulation strategies such as lyophilization or the use of stabilizing excipients could be explored.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common stability issues encountered with this compound in aqueous solutions.
Problem: Rapid loss of this compound concentration in solution.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of your solution. 2. Conduct a pH stability study by incubating this compound solutions at various pH values (e.g., pH 3, 5, 7.4, 9) and monitor the concentration over time using a validated HPLC method. 3. Adjust the pH of your experimental solutions to the range where this compound exhibits maximum stability. |
| High Temperature | 1. Review your storage and experimental conditions. 2. Store stock solutions at -20°C or -80°C. 3. Perform experiments on ice or at controlled, lower temperatures if the protocol allows. |
| Enzymatic Degradation | 1. If using biological matrices (e.g., serum, cell lysates), consider heat-inactivating the sample (if compatible with your experiment) to denature enzymes. 2. Include protease inhibitors in your solutions. 3. Compare the degradation rate in your biological matrix to that in a simple buffer to assess the contribution of enzymatic activity. |
| Contamination | 1. Ensure all solutions and equipment are sterile. 2. Filter-sterilize your final this compound solution if appropriate. |
Data Presentation
To systematically evaluate the stability of this compound, we recommend collecting and organizing your data in the following tables.
Table 1: pH Stability of this compound at [Temperature]
| pH | Time (hours) | This compound Concentration (µg/mL) | % Remaining |
| 3.0 | 0 | 100 | |
| 1 | |||
| 6 | |||
| 24 | |||
| 5.0 | 0 | 100 | |
| 1 | |||
| 6 | |||
| 24 | |||
| 7.4 | 0 | 100 | |
| 1 | |||
| 6 | |||
| 24 | |||
| 9.0 | 0 | 100 | |
| 1 | |||
| 6 | |||
| 24 |
Table 2: Temperature Stability of this compound at pH [pH value]
| Temperature (°C) | Time (hours) | This compound Concentration (µg/mL) | % Remaining |
| 4 | 0 | 100 | |
| 24 | |||
| 48 | |||
| 72 | |||
| 25 (Room Temp) | 0 | 100 | |
| 24 | |||
| 48 | |||
| 72 | |||
| 37 | 0 | 100 | |
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate or other suitable buffers
-
HPLC system with UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent system if necessary) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound degraded under each stress condition.
-
Characterize the degradation products using techniques such as mass spectrometry (LC-MS) to elucidate their structures.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
troubleshooting inconsistent Phortress bioactivity
Welcome to the technical support center for Phortress bioactivity. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding inconsistencies that may arise during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound, focusing on the potential causes of inconsistent bioactivity and offering guidance on how to resolve them.
Q1: We are observing significant variability in the cytotoxic effect of this compound between different cancer cell lines. What could be the primary reason for this?
A1: The bioactivity of this compound is critically dependent on its metabolic activation by the cytochrome P450 enzyme, CYP1A1.[1][2] this compound is a prodrug that is converted to the active metabolite, 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), which then undergoes CYP1A1-mediated activation to a reactive species that forms DNA adducts, leading to cell death.[2]
The expression and inducibility of CYP1A1 can vary significantly among different cancer cell lines. Therefore, the primary reason for inconsistent bioactivity is likely due to differences in the intrinsic and inducible levels of CYP1A1 expression. Cell lines with high basal or inducible CYP1A1 expression will be more sensitive to this compound, while those with low or non-inducible expression will be more resistant.[2]
Troubleshooting Steps:
-
Assess CYP1A1 Expression: Profile the basal and inducible CYP1A1 mRNA and protein levels in your panel of cell lines.
-
CYP1A1 Induction Assay: Perform a CYP1A1 induction assay, such as the Ethoxyresorufin-O-deethylase (EROD) assay, to functionally assess the inducibility of the enzyme in response to an Aryl Hydrocarbon Receptor (AhR) agonist, or this compound itself.
Q2: Our results with this compound are inconsistent even within the same cell line across different experiments. What are the potential sources of this variability?
A2: Inconsistent results within the same cell line can stem from several experimental factors:
-
Cell Culture Conditions:
-
Cell Density: Plating cells at different densities can affect their metabolic state and drug response.
-
Passage Number: Using cells at a high passage number can lead to phenotypic drift, including changes in enzyme expression.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous AhR ligands, which may affect the basal expression of CYP1A1.
-
-
Compound Handling and Stability:
-
Solubility: this compound, while designed for improved solubility over its active metabolite, may still have solubility limitations in certain media.[3] Ensure complete dissolution of the compound in your vehicle (e.g., DMSO) before diluting it in culture medium.
-
Stability: The stability of this compound in solution can be affected by temperature, pH, and light exposure. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Assay-Specific Variability:
-
Incubation Time: The cytotoxic effect of this compound is time-dependent, as it requires time for CYP1A1 induction, metabolic activation, and subsequent DNA damage. Ensure consistent incubation times across experiments.
-
Assay Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in an MTT assay vs. membrane integrity in an LDH assay). The choice of assay and the timing of the endpoint measurement can influence the results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell seeding density, use cells within a defined passage number range, and consider testing a single lot of FBS for a series of experiments.
-
Optimize Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment. Briefly vortex or sonicate if necessary to ensure complete dissolution. Protect stock solutions from light and store them at -20°C or -80°C in small aliquots.
-
Validate Assay Conditions: Optimize and standardize incubation times and the choice of cytotoxicity assay for your specific cell line.
Q3: We suspect our cells may have developed resistance to this compound. What are the possible mechanisms of resistance?
A3: Resistance to this compound can develop through several mechanisms that prevent the drug from reaching its target or executing its cytotoxic effect:
-
Downregulation of the AhR-CYP1A1 Pathway: Cells can acquire resistance by downregulating the expression of the Aryl Hydrocarbon Receptor (AhR) or CYP1A1, or by impairing the signaling cascade that leads to CYP1A1 induction.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound or its metabolites out of the cell, reducing the intracellular concentration.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can enable cells to more efficiently repair the DNA adducts formed by the activated this compound metabolite.
-
Alterations in Apoptosis Pathways: Mutations or altered expression of proteins involved in the apoptotic signaling cascade can make cells less susceptible to cell death signals triggered by DNA damage.
Troubleshooting Steps:
-
Gene and Protein Expression Analysis: Compare the expression levels of AhR, CYP1A1, and relevant ABC transporters in your resistant cell line versus the parental sensitive line.
-
Functional Assays: Assess CYP1A1 inducibility and drug efflux activity in both cell lines.
-
DNA Damage and Repair Assays: Measure the level of DNA adduct formation and assess the activity of key DNA repair pathways.
Quantitative Data Summary
The following table summarizes the 50% growth inhibitory concentration (GI50) of this compound in various cancer cell lines as reported in the literature. It is important to note that assay conditions, such as exposure time, can significantly influence the GI50 values.
| Cell Line | Cancer Type | GI50 (µM) | Exposure Time (hours) | Assay Method |
| MCF7 | Breast | Varies (sensitive) | Not specified | Not specified |
| T47D | Breast | Varies (sensitive) | Not specified | Not specified |
| TK-10 | Renal | Varies (sensitive) | Not specified | Not specified |
| IGROV-1 | Ovarian | Varies (sensitive) | Not specified | Not specified |
| OVCAR-5 | Ovarian | Varies (sensitive) | Not specified | Not specified |
| HT29 | Colorectal | Varies (resistant) | Not specified | Not specified |
| SW480 | Colorectal | Varies (sensitive) | Not specified | Clonogenic Survival |
| SW620 | Colorectal | Varies (sensitive) | Not specified | Clonogenic Survival |
Note: The GI50 values can be highly variable depending on the specific experimental conditions. This table is intended as a general guide.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include vehicle-only controls.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
CYP1A1 Induction Assay (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a sensitive fluorometric method to measure the catalytic activity of CYP1A1.
Materials:
-
Hepatoma cell line (e.g., HepG2) or other cell line of interest
-
Complete cell culture medium
-
This compound or a known CYP1A1 inducer (e.g., TCDD)
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin (for standard curve)
-
NADPH
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or a positive control for a specified induction period (e.g., 24 hours).
-
EROD Reaction: After induction, wash the cells with warm PBS. Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding NADPH.
-
Fluorescence Measurement: Immediately measure the fluorescence of the product, resorufin, over time using a microplate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Standard Curve: Generate a standard curve using known concentrations of resorufin.
-
Data Analysis: Calculate the rate of resorufin formation and normalize it to the protein content in each well to determine the EROD activity (pmol/min/mg protein).
DNA Adduct Detection (32P-Postlabeling Assay - General Overview)
The 32P-postlabeling assay is a highly sensitive method for detecting DNA adducts. This is a complex technique that requires handling of radioactivity and specialized equipment.
Principle Steps:
-
DNA Isolation: Isolate high-quality genomic DNA from cells treated with this compound.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides using multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the amount of DNA adducts.
Visualizations
This compound Mechanism of Action and Bioactivation Pathway
Caption: this compound bioactivation pathway.
General Experimental Workflow for Assessing this compound Bioactivity
Caption: Workflow for this compound experiments.
Troubleshooting Logic for Inconsistent this compound Bioactivitydot
References
optimizing Phortress concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Phortress for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental antitumor agent, specifically a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203).[1] Its mechanism of action is distinct from many conventional chemotherapeutics. It involves a multi-step process that begins with its selective uptake into sensitive cancer cells. Inside the cell, this compound binds to the Arylhydrocarbon Receptor (AhR), leading to the induction of the cytochrome P450 enzyme, CYP1A1.[1] This enzyme metabolically activates this compound into a reactive electrophilic species that forms adducts with DNA, ultimately causing cell death.[1]
Q2: Which cancer cell lines are sensitive to this compound?
This compound has shown potent and selective activity against a range of human-derived carcinomas. Notably, it is active in certain breast, ovarian, and renal cancer cell lines.[1] The NCI-60 screen revealed sensitivity in cell lines such as MCF7 and T47D (breast), TK-10 (renal), and IGROV-1 and OVCAR-5 (ovarian).[2] Interestingly, while initial NCI-60 data suggested resistance in colorectal cancer cell lines, further studies using clonogenic survival assays have shown potency against lines like HT29, SW480, and SW620.
Q3: What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound can vary significantly depending on the cell line and the assay being performed. For its active form, 5F 203, dose-dependent DNA damage has been observed in sensitive cells at concentrations ranging from 10 nmol/L to 10 μmol/L. For cytotoxicity assays, a broader range should be tested to determine the GI50 (50% growth inhibition) for the specific cell line of interest.
Quantitative Data Summary
The following tables summarize the Growth Inhibitory (GI50) concentrations of this compound in various cancer cell lines as determined by the National Cancer Institute (NCI-60) screen.
Table 1: this compound GI50 Values in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast | < 0.01 |
| T47D | Breast | < 0.01 |
| TK-10 | Renal | < 0.01 |
| IGROV-1 | Ovarian | < 0.01 |
| OVCAR-5 | Ovarian | 0.02 |
| OVCAR-3 | Ovarian | 0.03 |
| OVCAR-4 | Ovarian | 0.04 |
| SK-OV-3 | Ovarian | 0.06 |
Table 2: this compound GI50 Values in Moderately Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| NCI/ADR-RES | Ovarian | 0.08 |
| HS 578T | Breast | 0.11 |
| MDA-MB-231 | Breast | 0.12 |
| HT29 | Colon | > 100 |
| HCT-116 | Colon | > 100 |
| HCT-15 | Colon | > 100 |
Note: Data is compiled from publicly available NCI-60 screening results. Values may vary between experiments.
Experimental Protocols & Methodologies
Cell Viability Assays (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after this compound treatment.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.
CYP1A1 Induction Assay (Western Blot)
This protocol is to confirm the induction of CYP1A1 protein, a key step in this compound's mechanism of action.
-
Cell Treatment: Plate cells in 6-well plates and treat with a known concentration of this compound (e.g., 1 µM) for 24 hours. Include a positive control for CYP1A1 induction (e.g., 3-methylcholanthrene) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CYP1A1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity in a known sensitive cell line (e.g., MCF7).
-
Question: My MCF7 cells are showing resistance to this compound, what could be the reason?
-
Answer:
-
Low CYP1A1 Expression: The sensitivity of cells to this compound is dependent on the expression and inducibility of the CYP1A1 enzyme. Passage number and cell culture conditions can sometimes alter the expression levels of metabolic enzymes.
-
Troubleshooting Step: Verify CYP1A1 expression in your MCF7 cell stock by Western blot or a CYP1A1 activity assay (e.g., EROD assay) after treatment with a known inducer or this compound itself.
-
-
Prodrug Instability: this compound is a prodrug that needs to be converted to its active form, 5F 203. Improper storage or handling of the this compound stock solution could lead to its degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure the stock solution is stored correctly as per the manufacturer's instructions.
-
-
Cell Line Authenticity: Misidentification or contamination of cell lines is a common issue in research.
-
Troubleshooting Step: Perform cell line authentication (e.g., STR profiling) to confirm the identity of your MCF7 cells.
-
-
Issue 2: High variability between replicate wells in a cytotoxicity assay.
-
Question: I am observing significant variability in my MTS/MTT assay results with this compound. How can I improve consistency?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting Step: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row of the 96-well plate.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
-
-
Incomplete Drug Mixing: Inadequate mixing of the drug in the well can lead to concentration gradients.
-
Troubleshooting Step: After adding the drug, gently tap the plate or use a multi-channel pipette to mix the contents of each well.
-
-
Issue 3: No detectable CYP1A1 induction after this compound treatment.
-
Question: I am not seeing any CYP1A1 induction in my Western blot after treating my cells with this compound. What should I check?
-
Answer:
-
Incorrect Timepoint or Concentration: The induction of CYP1A1 is time and concentration-dependent.
-
Troubleshooting Step: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.1, 1, 10 µM) experiment to determine the optimal conditions for CYP1A1 induction in your specific cell line.
-
-
Antibody Issues: The primary antibody for CYP1A1 may not be optimal or may have lost activity.
-
Troubleshooting Step: Test the antibody with a positive control lysate from cells known to express high levels of CYP1A1 (e.g., hepatocytes treated with a potent inducer).
-
-
Resistant Cell Line: The cell line you are using may not express a functional AhR or may have other defects in the signaling pathway leading to CYP1A1 induction.
-
Troubleshooting Step: Confirm the responsiveness of your cell line to other AhR agonists. If there is no response, this cell line may be inherently resistant to this compound's mechanism of action.
-
-
Visualizations
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: General workflow for in vitro studies with this compound.
References
Technical Support Center: Overcoming Low CYP1A1 Expression in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low CYP1A1 expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is CYP1A1 and why is its expression often low in cell lines?
A1: Cytochrome P450 1A1 (CYP1A1) is a critical enzyme involved in the metabolism of a wide range of xenobiotics, including procarcinogens, environmental pollutants, and drugs.[1] Its expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2][3] In many cultured cell lines, the basal expression of CYP1A1 is inherently low or even undetectable.[4] This can be attributed to several factors, including:
-
Cell-specific factors: The transcriptional machinery and regulatory environment can vary significantly between different cell types, leading to differential CYP1A1 expression.[5]
-
Lack of inducers: The standard cell culture medium typically lacks the necessary inducers to activate the AhR pathway and stimulate CYP1A1 transcription.
-
Negative feedback loops: The CYP1A1 enzyme can metabolize and clear the very inducers that stimulate its expression, creating a negative feedback loop that keeps its levels in check. Additionally, the AhR repressor protein (AHRR) can compete with AhR, further downregulating CYP1A1 expression.
-
Epigenetic silencing: In some cell lines, the CYP1A1 gene promoter may be silenced through mechanisms like DNA methylation.
Q2: How can I increase CYP1A1 expression in my cell line?
A2: There are two primary approaches to increase CYP1A1 expression in cell lines with low endogenous levels:
-
Chemical Induction: This method involves treating the cells with a chemical compound that activates the AhR signaling pathway, leading to the transcriptional upregulation of the endogenous CYP1A1 gene. Common inducers include 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), β-naphthoflavone (BNF), and omeprazole.
-
Genetic Engineering: This approach involves introducing a CYP1A1 expression vector into the cells using transfection techniques. This can be done transiently for short-term expression or through the generation of a stable cell line for long-term, consistent expression.
Q3: Which method is better: chemical induction or genetic engineering?
A3: The choice between chemical induction and genetic engineering depends on the specific experimental needs:
-
Chemical induction is suitable for studying the regulation of the endogenous CYP1A1 gene and for transiently increasing its activity for metabolic studies. It is a relatively quick and straightforward method.
-
Genetic engineering is ideal when consistent and high-level expression of CYP1A1 is required, independent of the endogenous regulatory pathways. Generating a stable cell line, while more time-consuming, provides a reliable model for long-term studies.
Q4: How can I measure the increase in CYP1A1 expression and activity?
A4: Increased CYP1A1 expression and activity can be assessed using several methods:
-
mRNA Quantification: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the fold-change in CYP1A1 mRNA levels following induction or transfection.
-
Protein Detection: Western blotting with a CYP1A1-specific antibody can be used to visualize and quantify the increase in CYP1A1 protein levels.
-
Enzymatic Activity Assay: The most common method to measure CYP1A1 catalytic activity is the Ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin, a reaction specifically catalyzed by CYP1A1.
Troubleshooting Guides
Chemical Induction of CYP1A1
Issue: Low or no induction of CYP1A1 expression after treatment with an inducer.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inducer Concentration | Perform a dose-response experiment to determine the optimal concentration of the inducer for your specific cell line. Concentrations that are too low will not elicit a response, while excessively high concentrations can be cytotoxic. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the peak of CYP1A1 expression. The optimal induction time can vary between cell lines and inducers, typically ranging from 24 to 72 hours. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to certain inducers due to low AhR expression or other cell-specific factors. Consider screening different cell lines or using an alternative inducer. For example, if TCDD fails to induce, try β-naphthoflavone or omeprazole. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and loss of inducibility. Use cells with a low passage number and ensure consistent cell culture practices. |
| Inducer Degradation | Ensure the inducer stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses. Regularly test your cell cultures for mycoplasma. |
Transfection of CYP1A1 Expression Vector
Issue: Low transfection efficiency.
| Possible Cause | Troubleshooting Step |
| Suboptimal DNA to Transfection Reagent Ratio | Optimize the ratio of plasmid DNA to transfection reagent. This ratio is cell-line dependent and a titration experiment is recommended. |
| Poor DNA Quality | Use high-quality, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0. |
| Incorrect Cell Density | Transfect cells when they are at the optimal confluency, typically 70-90% for most adherent cell lines. |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Perform the transfection in serum-free and antibiotic-free media, and replace with complete media after the recommended incubation time. |
| Cell Health | Ensure cells are healthy and actively dividing at the time of transfection. Avoid using cells that are overgrown or have been passaged too many times. |
Issue: Low or no CYP1A1 expression after successful transfection.
| Possible Cause | Troubleshooting Step |
| Inefficient Promoter | Ensure the promoter in your expression vector is active in your chosen cell line. The CMV promoter is a strong, constitutive promoter that works well in many mammalian cell lines. |
| Incorrect Vector Design | Verify the integrity of your CYP1A1 expression cassette, including the start codon, open reading frame, and polyadenylation signal. |
| Subcellular Localization Issues | If using a tagged version of CYP1A1, the tag might interfere with proper protein folding and localization to the endoplasmic reticulum. Consider using an untagged version or a different tag. |
Stable Cell Line Generation
Issue: Failure to obtain stable, antibiotic-resistant colonies.
| Possible Cause | Troubleshooting Step |
| Incorrect Antibiotic Concentration | Perform a kill curve experiment to determine the minimum concentration of the selection antibiotic required to kill all non-transfected cells within a specific timeframe (usually 7-10 days). |
| Insufficient Recovery Time | Allow cells to recover and express the resistance gene for 24-48 hours after transfection before adding the selection antibiotic. |
| Low Integration Frequency | The random integration of the plasmid into the host cell genome is a rare event. Increase the number of cells initially transfected to increase the probability of obtaining stable clones. |
| Gene Silencing | The integrated transgene may be silenced over time. This can sometimes be mitigated by using vectors containing elements that maintain open chromatin structure or by selecting for clones with integration into transcriptionally active genomic regions. |
Quantitative Data on CYP1A1 Induction
The following tables summarize the fold-induction of CYP1A1 expression in various cell lines upon treatment with common inducers.
Table 1: CYP1A1 Induction by 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
| Cell Line | TCDD Concentration | Treatment Time | Fold Induction (mRNA) | Fold Induction (Activity/Protein) | Reference |
| HepG2 | 10 nM | 24 hours | ~56-fold | - | |
| HepG2 | 1 nM | 48 hours | 5-fold (in 3D culture) | 13-fold (in 2D culture) | |
| HepG2 | 10 nM | 72 hours | - | 14-fold (activity) | |
| A549 | 10 nM | 24 hours | 56-fold | - | |
| MCF-7 | 10 nM | 24 hours | Increased | Increased | |
| Primary Human Hepatocytes | 20 nM | - | Increased | Increased (CYP1A2 preferred) |
Table 2: CYP1A1 Induction by β-Naphthoflavone (BNF)
| Cell Line | BNF Concentration | Treatment Time | Fold Induction (mRNA) | Fold Induction (Activity/Protein) | Reference |
| Primary Human Hepatocytes | 50 µM | 72 hours | - | 10.4-fold (EROD activity) | |
| Rat IEC-18 | Not specified | - | Detected | Detected |
Table 3: CYP1A1 Induction by Omeprazole
| Cell Line | Omeprazole Concentration | Treatment Time | Fold Induction (mRNA) | Fold Induction (Activity/Protein) | Reference |
| Primary Human Hepatocytes | 1-100 µM | - | Induced | - | |
| HepG2 | 100 µM | 24 hours | ~350-fold | - | |
| Human Duodenum (in vivo) | 20 mg/day (1 week) | - | Induced | Induced |
Experimental Protocols
Protocol 1: Chemical Induction of CYP1A1 Expression
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency on the day of treatment.
-
Inducer Preparation: Prepare a stock solution of the chosen inducer (TCDD, β-naphthoflavone, or omeprazole) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inducer in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the inducer or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis of CYP1A1 mRNA (RT-qPCR), protein (Western blot), or enzymatic activity (EROD assay).
Protocol 2: Transient Transfection of a CYP1A1 Expression Vector
-
Cell Seeding: The day before transfection, seed cells in a 12-well plate in complete growth medium without antibiotics to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 1 µg of high-quality CYP1A1 expression plasmid DNA in 100 µl of serum-free medium (e.g., Opti-MEM™).
-
In a separate sterile tube, dilute 1-3 µl of a lipid-based transfection reagent in 100 µl of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in each well.
-
Incubation: Return the plate to the incubator and incubate for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to analyze CYP1A1 expression.
Protocol 3: Generation of a Stable Cell Line Expressing CYP1A1
-
Vector Selection: Use an expression vector that contains both the CYP1A1 gene and a selectable marker (e.g., neomycin or puromycin resistance gene).
-
Transfection: Transfect the cells with the expression vector using an optimized transfection protocol.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in complete growth medium without the selection antibiotic.
-
Selection: Passage the cells into a larger culture vessel and add the appropriate concentration of the selection antibiotic (determined by a kill curve).
-
Colony Formation: Replace the selective medium every 3-4 days until distinct, antibiotic-resistant colonies appear (typically 2-3 weeks).
-
Clonal Isolation: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Screening and Validation: Screen the expanded clones for CYP1A1 expression using RT-qPCR, Western blotting, or an EROD assay to identify a high-expressing, stable clonal cell line.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of CYP1A1, CYP1B1 and MnSOD in a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific regulation of human CYP1A1 and CYP1B1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phortress Off-Target Effects in Non-Cancerous Cells
Welcome to the Technical Support Center for Phortress. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments investigating the off-target effects of this compound in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a prodrug that is systemically converted to its active form, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The on-target anticancer activity of 5F 203 is primarily mediated through its selective uptake by sensitive cancer cells. Inside these cells, it binds to the Aryl Hydrocarbon Receptor (AhR), leading to the induction of the cytochrome P450 enzyme, CYP1A1.[1][2][3] CYP1A1 then metabolically activates 5F 203 into a reactive electrophilic species that forms DNA adducts, ultimately triggering cell death.[2][4]
Q2: Does this compound exhibit off-target effects in non-cancerous cells?
A2: Yes, preclinical studies have indicated potential off-target effects of this compound, particularly at higher doses. While some studies on specific non-cancerous human cell lines, such as human umbilical vein endothelial cells (HUVEC) and MRCV fibroblasts, have shown no significant impact on proliferation and survival, in vivo studies in rodents have identified the liver and lungs as potential sites of toxicity.
Q3: What are the observed off-target toxicities in preclinical models?
A3: Preclinical toxicological studies in rodents have reported several off-target effects, including:
-
Hepatic disturbances: Histopathological changes in the liver and elevated serum alkaline phosphatase levels have been observed.
-
Pulmonary effects: A decrease in the lung-to-body weight ratio has been noted.
-
Renal effects: A fall in the kidney-to-body weight ratio has been reported.
-
CYP1A1 Induction: Transient induction of CYP1A1 protein has been observed in the lungs and livers of rodents.
Q4: At what concentrations are these off-target effects observed?
A4: Off-target toxicities in rodents were noted at a dose of 20 mg/kg of this compound. The maximum tolerated dose in mice was determined to be 10 mg/kg. In contrast, this compound exhibits potent on-target cytotoxicity against sensitive cancer cell lines, such as MCF7 breast cancer cells, with IC50 values in the nanomolar range.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Control Cells
Question: I am observing significant cytotoxicity in my non-cancerous control cell line (e.g., primary hepatocytes, lung epithelial cells) at concentrations of this compound that are reported to be selective for cancer cells. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Endogenous CYP1A1 Expression or Inducibility | 1. Assess Basal CYP1A1 Levels: Perform Western blot or qPCR to determine the basal expression of CYP1A1 in your non-cancerous cell line. Some cell types may have higher endogenous levels, making them more susceptible to this compound-mediated toxicity. 2. Evaluate CYP1A1 Induction: Treat the cells with a known AhR agonist (e.g., TCDD) to assess the inducibility of CYP1A1. High inducibility could lead to increased metabolic activation of this compound. |
| Off-Target AhR-Independent Toxicity | 1. Use an AhR Antagonist: Co-treat cells with an AhR antagonist (e.g., CH-223191) and this compound. If cytotoxicity persists, it may be mediated by an AhR-independent pathway. 2. Test 5F 203 Directly: Compare the cytotoxicity of the active metabolite, 5F 203, to that of the this compound prodrug. This can help differentiate between effects related to the prodrug itself and those of its active form. |
| Cell Culture Conditions | 1. Check for Contamination: Test cell cultures for mycoplasma or other microbial contamination, which can sensitize cells to drug treatment. 2. Standardize Cell Density: Ensure consistent cell seeding density, as this can influence cellular metabolism and drug sensitivity. |
| Reagent Quality | 1. Verify this compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Use a fresh batch if necessary. |
Issue 2: Difficulty in Detecting this compound-Induced DNA Adducts in Non-Cancerous Cells
Question: I am trying to determine if this compound induces DNA adducts in my non-cancerous cell line, but my results are negative or inconclusive. How can I optimize my experiment?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Level of DNA Adducts | 1. Increase this compound Concentration/Exposure Time: While being mindful of inducing overt cytotoxicity, a modest increase in concentration or a longer incubation period may be necessary to generate detectable levels of adducts in less sensitive cells. 2. Use a Highly Sensitive Detection Method: The 32P-postlabelling assay is an ultra-sensitive method for detecting low levels of DNA adducts. |
| Efficient DNA Repair | 1. Time-Course Experiment: DNA adducts may be formed and then rapidly repaired. Conduct a time-course experiment, analyzing DNA at earlier time points following this compound treatment. 2. Inhibit DNA Repair: As a mechanistic tool, consider using inhibitors of specific DNA repair pathways to assess if this leads to an accumulation of adducts. Note: This should be done with caution as it will also increase cytotoxicity. |
| Insufficient CYP1A1-Mediated Activation | 1. Confirm CYP1A1 Induction: Before proceeding with DNA adduct analysis, confirm that this compound is inducing CYP1A1 expression in your cell line using Western blot or qPCR. 2. Co-treatment with a CYP1A1 Inducer: To investigate the potential for adduct formation, you can pre-treat cells with a potent CYP1A1 inducer (e.g., TCDD) before adding this compound. This will artificially enhance the metabolic activation. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in various cell types and preclinical models.
Table 1: In Vitro Effects of this compound on Non-Cancerous Cells
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| MRCV Fibroblasts | Proliferation Assay | 0.1 µM | Resistant to growth inhibition | |
| MRCV Fibroblasts | Clonogenic Survival Assay | 0.1 µM | No significant decrease in survival | |
| HUVEC | Proliferation Assay | Not specified | No effect on proliferation | |
| HUVEC | Clonogenic Survival Assay | Not specified | No effect on survival |
Table 2: Preclinical Toxicology of this compound in Rodents
| Species | Dose | Route of Administration | Observed Effects | Reference |
| Mice | 10 mg/kg | Intravenous | Maximum Tolerated Dose | |
| Mice | 20 mg/kg | Not specified | Transient CYP1A1 induction in lungs and liver; Murine pulmonary adducts persisted | |
| Rats | 20 mg/kg | Not specified | Hepatic histopathological disturbances; Raised serum alkaline phosphatase; Transient CYP1A1 induction in liver; Elimination of hepatic and pulmonary adducts |
Key Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound-containing medium or control medium (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Express the results as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) per well in a 6-well plate in complete culture medium. The exact number will depend on the plating efficiency of the cell line.
-
Compound Treatment: After 24 hours, replace the medium with medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours).
-
Recovery: After the treatment period, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.
Western Blot for CYP1A1 Detection
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
This compound On-Target Activation Pathway
The following diagram illustrates the established on-target mechanism of action of this compound in sensitive cancer cells.
Caption: On-target activation of this compound in sensitive cancer cells.
Experimental Workflow for Investigating Off-Target Cytotoxicity
This diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity in non-cancerous cells.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP1A induction and human risk assessment: an evolving tale of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 4. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phortress Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing the experimental antitumor agent, Phortress. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on minimizing toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride. Its antitumor activity relies on its metabolic activation by the cytochrome P450 enzyme, CYP1A1, primarily within tumor cells.[1] This activation converts this compound into reactive electrophilic species that bind to DNA, forming DNA adducts.[1] This process ultimately triggers cell death in sensitive cancer cells.[1]
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies in rodents have identified the primary organs susceptible to this compound toxicity at supra-therapeutic doses. In mice, the maximum tolerated dose (MTD) has been established at 10 mg/kg.[2][3] At higher doses, such as 20 mg/kg, toxic effects are primarily observed in the lungs, kidneys, and liver.
Q3: What are the observable signs of this compound toxicity in mice?
A3: At doses exceeding the MTD (10 mg/kg), researchers may observe a decrease in lung-to-body weight and kidney-to-body weight ratios. Biochemical analysis of serum may reveal elevated levels of alkaline phosphatase, indicative of hepatic stress. Histopathological examination of the liver can show disturbances in tissue architecture. While total body weight loss has not been a consistent finding at these doses, the persistence of this compound-derived DNA adducts in murine pulmonary tissue suggests the lungs are a key site of potential long-term toxicity.
Troubleshooting Guide: Managing this compound Toxicity
This guide provides strategies to mitigate this compound-associated toxicities in your animal models.
Issue 1: Observed Signs of Hepatic, Renal, or Pulmonary Toxicity
-
Potential Cause: The administered dose of this compound exceeds the maximum tolerated dose (MTD) for the specific animal model. The MTD in mice has been determined to be 10 mg/kg.
-
Solutions:
-
Dose Adjustment: The most direct approach to minimizing toxicity is to adhere to the established MTD of 10 mg/kg in mice. If signs of toxicity are still observed at this dose in your specific mouse strain or experimental conditions, a dose reduction to 5-7.5 mg/kg may be warranted.
-
Alternative Dosing Schedule: While the standard preclinical regimen has been intravenous administration on days 1 and 8, consider exploring alternative schedules. More frequent, lower-dose administrations might maintain therapeutic efficacy while reducing peak plasma concentrations and associated organ stress.
-
Co-administration of Cytoprotective Agents:
-
N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC can help mitigate oxidative stress, which is a common mechanism of drug-induced toxicity. Co-administration of NAC has been shown to be protective against drug-induced lung and liver injury in various animal models.
-
Silymarin: This extract from milk thistle is known for its hepatoprotective effects. It can be administered orally and has a good safety profile in animals.
-
-
Issue 2: Difficulty in Achieving a Therapeutic Window Without Toxicity
-
Potential Cause: The inherent therapeutic index of this compound may be narrow in certain tumor models or animal strains.
-
Solution:
-
Advanced Drug Delivery Systems: Encapsulating this compound in a nanocarrier can improve its therapeutic index by enhancing its delivery to tumor tissue while reducing systemic exposure.
-
Apoferritin Encapsulation: This protein-based nanocage can encapsulate this compound, potentially leading to enhanced potency and selectivity against cancer cells. This approach may reduce off-target toxicities.
-
-
Quantitative Toxicity Data
The following table summarizes key quantitative data on this compound toxicity in mice.
| Parameter | Control | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Maximum Tolerated Dose | N/A | 10 mg/kg | - | |
| Organ-to-Body Weight Ratios | Normal | No significant change | Decreased lung and kidney ratios | |
| Serum Alkaline Phosphatase | Baseline | No significant change | Elevated | |
| Histopathology (Liver) | Normal architecture | No significant change | Histopathological disturbances |
Experimental Protocols
Protocol 1: Preparation of Apoferritin-Encapsulated this compound
This protocol is based on the disassembly and reassembly of apoferritin for drug encapsulation.
Materials:
-
Horse spleen apoferritin
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (10 kDa MWCO)
Procedure:
-
Disassembly: Dissolve apoferritin in a suitable buffer and lower the pH to 2.0 using 0.1 M HCl. This will cause the apoferritin protein to disassemble into its subunits.
-
Encapsulation: Add this compound to the solution of apoferritin subunits.
-
Reassembly: Gradually increase the pH of the solution to 7.4 using 0.1 M NaOH. This will cause the apoferritin subunits to reassemble into their cage-like structure, encapsulating the this compound molecules.
-
Purification: Dialyze the solution against PBS (pH 7.4) for 24-48 hours to remove any unencapsulated this compound.
-
Characterization: Confirm encapsulation and determine the loading efficiency using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).
Protocol 2: Assessment of Apoptosis via TUNEL Assay on Paraffin-Embedded Tissues
This protocol allows for the detection of DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Proteinase K
-
TUNEL assay kit (commercial kits are recommended for consistency)
-
DNase I (for positive control)
-
DAPI or other nuclear counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissues by sequential immersion in decreasing concentrations of ethanol (100% to 70%).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K solution to permeabilize the tissues.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Prepare positive and negative controls. For the positive control, treat a slide with DNase I to induce DNA breaks. For the negative control, use a slide without the TdT enzyme.
-
Incubate the slides with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.
-
-
Detection:
-
If using a fluorescent label, proceed to counterstaining. If using a biotin-labeled nucleotide, incubate with a streptavidin-horseradish peroxidase conjugate followed by a chromogenic substrate.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with a counterstain like DAPI.
-
Mount the slides with an appropriate mounting medium.
-
-
Analysis:
-
Visualize the slides using a fluorescence or light microscope. Apoptotic cells will show a strong positive signal in the nucleus.
-
Visualizations
This compound Mechanism of Action
Caption: this compound activation and mechanism of action.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing this compound toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation of CYP1A1 expression | Semantic Scholar [semanticscholar.org]
- 3. Preclinical toxicokinetic evaluation of this compound [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Phortress Resistance
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected resistance to Phortress in sensitive cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is designed to help you identify and resolve potential issues in your experiments when you observe a lack of this compound efficacy in a cell line known to be sensitive.
Issue 1: A previously this compound-sensitive cell line is now showing resistance.
This is a common issue that can arise from a variety of factors, ranging from experimental variables to changes in the cell line itself. Follow this step-by-step guide to troubleshoot the problem.
Potential Cause 1: Cell Line Integrity
-
Question: Could my cell line be misidentified, cross-contaminated, or have changed over time?
-
Answer: Yes, this is a critical first step in troubleshooting. Cell lines can be misidentified or become cross-contaminated with a resistant cell line.[1] Additionally, prolonged passaging can lead to genetic drift and phenotypic changes.[2]
Troubleshooting Steps:
-
Cell Line Authentication: Immediately perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[1][2][3] Compare the resulting STR profile to the reference profile of the original cell line stock.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Test your cell cultures for mycoplasma using a reliable method such as PCR or a luminescence-based assay.
-
Review Passage Number: Use cells from a low-passage stock. High passage numbers can lead to genetic and phenotypic instability. It is recommended to use cells within a defined passage range and to regularly thaw fresh vials from a master cell bank.
-
Potential Cause 2: Reagent Quality and Handling
-
Question: Could there be an issue with the this compound compound or its preparation?
-
Answer: Yes, the stability and purity of this compound and its active form, 5F 203, are crucial for its efficacy.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Purity: If possible, verify the purity of your this compound stock using techniques like High-Performance Liquid Chromatography (HPLC).
-
Storage: Ensure that this compound and 5F 203 are stored correctly according to the manufacturer's instructions to prevent degradation.
-
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment from a trusted stock solution. Avoid repeated freeze-thaw cycles.
-
Potential Cause 3: Assay and Experimental Conditions
-
Question: Could my experimental setup be influencing the results?
-
Answer: Yes, variations in assay conditions can significantly impact the observed drug response.
Troubleshooting Steps:
-
Review Assay Protocol: Carefully review your cell viability assay protocol for any deviations from standard procedures.
-
Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Overly confluent or sparse cultures can affect drug sensitivity.
-
Check Incubation Times: Verify that the drug treatment and assay incubation times are appropriate and consistent.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not affecting cell viability or interfering with the assay.
-
Logical Troubleshooting Workflow
Issue 2: Investigating the Biological Basis of Resistance
If you have ruled out experimental artifacts, the next step is to investigate potential biological mechanisms of resistance.
Potential Cause 1: Altered Drug Metabolism
-
Question: Is it possible that the cells are no longer activating this compound?
-
Answer: Yes. The conversion of this compound to its active, DNA-damaging form is dependent on the enzyme Cytochrome P450 1A1 (CYP1A1). A reduction in CYP1A1 expression or activity will lead to resistance.
Troubleshooting Steps:
-
Measure CYP1A1 Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CYP1A1 in your resistant cells compared to the sensitive parental line, both with and without this compound treatment.
-
Assess CYP1A1 Activity: Perform an EROD (ethoxyresorufin-O-deethylase) assay to measure the enzymatic activity of CYP1A1.
-
Potential Cause 2: Alterations in the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
-
Question: Could mutations in the AhR pathway be responsible for the resistance?
-
Answer: Yes. This compound activity is initiated by the binding of its active form (5F 203) to the Aryl Hydrocarbon Receptor (AhR), which then translocates to the nucleus and induces CYP1A1 expression. Mutations in AhR or other components of this pathway could disrupt this process.
Troubleshooting Steps:
-
Sequence the AhR Gene: Sequence the AhR gene in your resistant cell line to identify any potential mutations that could affect its function.
-
Assess AhR Localization: Use immunofluorescence to visualize the localization of AhR in response to this compound treatment. In resistant cells, AhR may fail to translocate to the nucleus.
-
Potential Cause 3: Increased DNA Repair or Tolerance
-
Question: Are the resistant cells better at repairing the DNA damage caused by this compound?
-
Answer: This is a possibility. Mechanisms of resistance to DNA alkylating agents often involve enhanced DNA repair or an increased tolerance to DNA damage.
Troubleshooting Steps:
-
Measure DNA Adduct Formation: Use a sensitive technique like ³²P-postlabelling to quantify the level of DNA adducts in sensitive versus resistant cells after this compound treatment. Lower levels of adducts in resistant cells could indicate reduced drug activation or increased repair.
-
Investigate DNA Repair Pathways: Explore the expression and activity of key DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR).
-
Assess Nrf2 Pathway Activation: The Nrf2 pathway is involved in cellular stress responses and can contribute to drug resistance. Investigate the activation state of Nrf2 and the expression of its target genes in your resistant cells.
-
This compound Mechanism of Action and Potential Resistance Points
Data Presentation
The following table summarizes the IC₅₀ values of 5F 203 (the active form of this compound) in representative sensitive and resistant cancer cell lines. This data can be used as a reference for your own experiments.
| Cell Line | Cancer Type | Sensitivity | IC₅₀ of 5F 203 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Sensitive | < 1 | |
| MCF-7 | Breast Cancer | Sensitive | < 1 | |
| KM12 | Colorectal Cancer | Resistant | > 10 | |
| HCC2998 | Colorectal Cancer | Resistant | > 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Protocol)
This protocol is for determining the IC₅₀ value of this compound.
-
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
2. CYP1A1 Induction Assay (qRT-PCR)
This protocol is for measuring the change in CYP1A1 mRNA expression.
-
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CYP1A1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression in this compound-treated cells relative to the vehicle control.
-
3. DNA Adduct Detection (³²P-Postlabelling)
This is a highly sensitive method to detect DNA adducts.
-
Materials:
-
This compound-treated and control cells
-
DNA extraction kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
-
-
Procedure:
-
Isolate high-quality genomic DNA from treated and control cells.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the DNA adducts.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by TLC.
-
Detect and quantify the adducts using a phosphorimager.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted into its active form, 5F 203. 5F 203 binds to the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of the cytochrome P450 1A1 (CYP1A1) enzyme. CYP1A1 then metabolizes 5F 203 into a reactive intermediate that forms covalent bonds with DNA, creating DNA adducts. These adducts disrupt DNA replication and transcription, ultimately leading to cancer cell death (apoptosis).
Q2: Why is this compound only effective in certain cancer cell lines?
A2: The selectivity of this compound is primarily due to its reliance on the AhR-CYP1A1 pathway for activation. Cancer cells that express high levels of AhR and are capable of inducing CYP1A1 in response to 5F 203 are sensitive to this compound. Cells that lack or have low levels of AhR or are unable to induce CYP1A1 are inherently resistant.
Q3: How can I be sure my cell line is what I think it is?
A3: The most reliable method for cell line authentication is Short Tandem Repeat (STR) profiling. This technique generates a unique genetic fingerprint for a human cell line that can be compared to a reference database to confirm its identity. It is recommended to perform STR profiling when a new cell line is acquired and periodically thereafter.
Q4: What are the common causes of variability in IC₅₀ values?
A4: IC₅₀ values can vary between experiments due to several factors, including:
-
Differences in cell passage number and health.
-
Variations in cell seeding density.
-
Inconsistent incubation times.
-
The quality and stability of the drug.
-
The specific cell viability assay used.
-
Pipetting errors.
Q5: Could the tumor microenvironment influence this compound resistance?
A5: While this technical support center focuses on in vitro models, it is important to consider that the tumor microenvironment can influence drug resistance in vivo. Factors such as hypoxia, nutrient deprivation, and interactions with stromal cells can alter gene expression and signaling pathways, potentially affecting this compound sensitivity.
Experimental Workflow for a Cell Viability Assay
References
Technical Support Center: Enhancing Phortress Delivery In Vivo
Welcome to the technical support center for researchers utilizing the experimental antitumor agent, Phortress. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments aimed at enhancing this compound delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), an experimental anticancer agent.[1] Its mechanism relies on a unique bioactivation process. Following administration, this compound is converted to its active form, 5F 203. This active compound is a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[2] Binding to AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression, primarily within tumor cells that are sensitive to the agent.[1] CYP1A1 then metabolizes 5F 203 into reactive electrophilic species that form DNA adducts, ultimately triggering cell death.[1]
Q2: Why is enhancing the in-vivo delivery of this compound a research focus?
A2: While this compound was designed as a water-soluble prodrug to improve upon the poor solubility of its parent compound, optimizing its delivery in a biological system is crucial for maximizing therapeutic efficacy and minimizing potential side effects. Challenges in drug delivery can include suboptimal biodistribution, insufficient accumulation at the tumor site, and potential for off-target effects. Enhanced delivery strategies, such as nanoformulations, aim to improve the pharmacokinetic profile of this compound, leading to higher concentrations at the tumor and a better therapeutic window.
Q3: What are some promising strategies for enhancing this compound delivery?
A3: One promising approach is the use of nanocarriers. For instance, apoferritin (AFt), a naturally occurring protein cage, has been investigated for encapsulating this compound. This method has been shown to protect the drug, potentially enhance its stability, and facilitate targeted delivery to cancer cells, which often overexpress transferrin receptor 1 (TfR1), for which apoferritin has an affinity.
Q4: Are there alternative signaling pathways that may be affected by this compound?
A4: While the primary mechanism of action is through the AhR/CYP1A1 pathway, some preliminary evidence suggests that this compound's active metabolite, 5F 203, may also inhibit c-MET signaling.[2] The c-MET pathway is often aberrantly activated in various cancers and is involved in cell proliferation, migration, and invasion. Inhibition of this pathway could represent a secondary antitumor mechanism of this compound.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in-vivo experiments with this compound.
Issue 1: Suboptimal Antitumor Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| Insufficient CYP1A1 Induction in Tumor Tissue | - Verify CYP1A1 Expression: Before initiating in-vivo efficacy studies, confirm CYP1A1 inducibility in your chosen cancer cell line in vitro. Not all cell lines will have a responsive AhR signaling pathway. - Analyze Tumor Tissue Post-Treatment: Harvest a subset of tumors from your treated animals to measure CYP1A1 mRNA and protein levels to confirm in-vivo induction. - Consider an Alternative Animal Model: If your current model shows poor CYP1A1 induction, consider screening other patient-derived xenograft (PDX) or syngeneic models. |
| Poor Drug Accumulation at the Tumor Site | - Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the concentration of this compound and its active metabolite, 5F 203, in plasma and tumor tissue over time. - Explore Enhanced Delivery Systems: Consider formulating this compound in a nanocarrier like apoferritin to improve its circulation half-life and tumor-targeting capabilities. |
| Development of Drug Resistance | - Investigate Downstream Pathways: Analyze downstream signaling pathways of both AhR and c-MET to identify potential resistance mechanisms. - Combination Therapy: Consider combining this compound with other agents that target complementary pathways. |
Issue 2: Unexpected Toxicity in Animal Models
| Potential Cause | Troubleshooting Steps |
| Off-Target CYP1A1 Induction | - Assess CYP1A1 Levels in Healthy Tissues: Measure CYP1A1 expression in major organs like the liver and kidneys to determine if there is significant off-target activation. - Refine Delivery Strategy: Utilize a targeted delivery system, such as ligand-modified nanoparticles, to minimize exposure to healthy tissues. |
| Dose-Limiting Toxicities | - Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. - Adjust Dosing Schedule: Experiment with different dosing schedules (e.g., less frequent but higher doses, or more frequent lower doses) to find a balance between efficacy and toxicity. |
| Prodrug Conversion in Plasma | - Measure Plasma Metabolites: Quantify the conversion of this compound to 5F 203 in the plasma to understand if premature activation is contributing to systemic toxicity. |
Quantitative Data
The following tables summarize available data to aid in experimental design and interpretation.
Table 1: In Vitro Comparison of Free vs. Apoferritin-Encapsulated this compound
| Formulation | Encapsulation Efficiency (%) | Molecules per Cage | GI50 in MCF-7 (nM) | GI50 in IGROV-1 (nM) | GI50 in MRC-5 (µM) |
| This compound (Free) | N/A | N/A | ~10 | ~15 | >50 |
| Apoferritin-Phortress | ~85% | ~130 | ~5 | ~8 | >50 |
Data adapted from an in-vitro study. In-vivo performance may vary.
Table 2: Pharmacokinetic Parameters of Doxorubicin in an Apoferritin Delivery System (Analogous System)
| Formulation | Half-life (t½) in hours | Tumor Accumulation (%ID/g) |
| Free Doxorubicin | ~0.5 | ~2 |
| Apoferritin-Doxorubicin | ~4 | ~8 |
%ID/g: percentage of injected dose per gram of tissue. This data for Doxorubicin is presented as an example of how apoferritin can alter in-vivo pharmacokinetics and is not direct data for this compound.
Experimental Protocols
Protocol 1: General Procedure for In-Vivo Administration of this compound in a Xenograft Mouse Model
Disclaimer: This is a generalized protocol and should be adapted based on the specific animal model, tumor type, and experimental goals. All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for tumor xenografts. For patient-derived xenografts (PDX), an orthotopic implantation is recommended to better recapitulate the tumor microenvironment and metastatic potential.
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the appropriate site of the mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Preparation: Dissolve this compound in a sterile, biocompatible vehicle such as saline or PBS. The final concentration should be calculated based on the desired dose and the injection volume.
-
Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule will depend on the experimental design but can range from daily to weekly injections.
-
Efficacy Assessment: Monitor tumor volume and body weight of the animals regularly. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting for CYP1A1).
Protocol 2: Monitoring CYP1A1 Induction in Tumor Tissue
-
Tissue Collection: At a predetermined time point after the final this compound administration, euthanize the animals and excise the tumors.
-
Sample Preparation: Divide the tumor tissue for RNA and protein analysis. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction and qRT-PCR: Extract total RNA from a portion of the tumor tissue using a suitable kit. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A1. Normalize the data to a stable housekeeping gene.
-
Protein Extraction and Western Blotting: Homogenize another portion of the tumor tissue in lysis buffer to extract total protein. Perform western blotting using a specific antibody against CYP1A1 to detect protein expression levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Visualizations
Signaling Pathways
Caption: this compound Mechanism of Action via AhR/CYP1A1 Pathway.
Caption: Putative c-MET Signaling Inhibition by this compound.
Experimental Workflow
Caption: In-Vivo Efficacy Study Workflow for this compound.
References
Validation & Comparative
Validating the In Vivo Mechanism of Action of Phortress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Phortress, an experimental anticancer agent, with the established chemotherapeutic drug, doxorubicin. The information presented is based on preclinical studies and is intended to provide researchers with a comprehensive overview of this compound's mechanism of action, supported by experimental data.
This compound: A Novel Mechanism of Action
This compound is a prodrug, specifically the dihydrochloride salt of the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203).[1] Its antitumor activity stems from a unique mechanism of action that distinguishes it from many conventional chemotherapeutic agents.[1] The core of its action relies on its metabolic activation by the cytochrome P450 1A1 (CYP1A1) enzyme.[1][2] This process leads to the generation of reactive electrophilic species that bind to DNA, forming adducts that induce lethal damage to cancer cells.[1] This targeted activation is particularly effective in tumors with high CYP1A1 expression.
In Vivo Efficacy: this compound vs. Doxorubicin in Breast Carcinoma Xenografts
A key preclinical study directly compared the antitumor efficacy of this compound with doxorubicin in nine different human-derived mammary carcinoma xenograft models. The results demonstrated that this compound exhibits significant antitumor activity, comparable and in some cases superior to doxorubicin.
| Xenograft Model | Estrogen Receptor (ER) Status | Antitumor Activity of this compound | Antitumor Activity of Doxorubicin | Induction of cyp1a1 mRNA by this compound |
| Model 1 | Positive | Significant | Significant | Clear Induction |
| Model 2 | Positive | Significant | Significant | Clear Induction |
| Model 3 | Negative | Significant | Significant | Clear Induction |
| Model 4 | Negative | Superior | Significant | Clear Induction |
| Model 5 | Positive | Significant | Significant | Clear Induction |
| Model 6 | Negative | Significant | Significant | Clear Induction |
| Model 7 | Positive | Significant | No significant activity | Clear Induction |
| Model 8 | Negative | Significant | Significant | Clear Induction |
| Model 9 | Positive | No significant activity | No significant activity | Not examined |
Table 1: Summary of Antitumor Efficacy of this compound and Doxorubicin in Human Breast Carcinoma Xenograft Models.
Notably, this compound demonstrated activity independent of the estrogen receptor status of the tumors. A critical finding from this study was the consistent induction of cyp1a1 mRNA expression in the tumor xenografts treated with this compound, a phenomenon not observed with doxorubicin treatment. This provides strong in vivo evidence for the proposed mechanism of action.
Experimental Protocols
Human Breast Carcinoma Xenograft Model
Detailed methodologies for the in vivo comparison of this compound and doxorubicin are crucial for the interpretation and replication of these findings.
-
Animal Model: Nude mice were used for the cultivation of human-derived mammary carcinoma xenografts. Patient-derived xenograft (PDX) models are increasingly used to more accurately reflect the heterogeneity of human cancers.
-
Tumor Implantation: Nine distinct human-derived mammary carcinoma xenograft models were cultivated by subcutaneous implantation in the flanks of the mice. Orthotopic implantation into the mammary fat pad can also be utilized to better mimic the natural tumor microenvironment.
-
Drug Administration:
-
This compound: Administered intravenously.
-
Doxorubicin: Administered intravenously.
-
Note: The specific dosages and treatment schedules used in the comparative study were not detailed in the abstract but are a critical component of the experimental design.
-
-
Endpoint Analysis:
-
Antitumor Efficacy: Tumor growth was monitored and measured to determine the antitumor activity of each agent.
-
cyp1a1 mRNA Expression: Tumor samples were collected from control and treated animals to measure the expression levels of cyp1a1 mRNA, a key biomarker for this compound's mechanism of action.
-
DNA Adduct Formation: Analysis of DNA adducts in tumor tissue provides direct evidence of the drug's target engagement and mechanism.
-
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
Caption: The signaling pathway of this compound from prodrug to the induction of tumor cell death.
In Vivo Experimental Workflow
Caption: A generalized workflow for a preclinical in vivo study comparing anticancer agents.
Alternative Therapeutic Strategies
While this compound's CYP1A1-activated mechanism is unique, other therapeutic strategies target breast cancer through different pathways. Doxorubicin, for instance, primarily works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. Other targeted therapies for breast cancer include:
-
Hormone Therapies: For hormone receptor-positive breast cancers, drugs like tamoxifen and aromatase inhibitors are used.
-
HER2-Targeted Therapies: For HER2-positive breast cancers, monoclonal antibodies like trastuzumab and antibody-drug conjugates are effective.
-
CDK4/6 Inhibitors: These drugs, such as palbociclib, ribociclib, and abemaciclib, block proteins that promote cell division in hormone receptor-positive breast cancers.
Comparison of Mechanisms
References
- 1. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, this compound, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress vs. Doxorubicin: A Comparative Efficacy Guide in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental antitumor agent Phortress and the established chemotherapeutic drug doxorubicin, focusing on their efficacy in breast cancer. The information is compiled from preclinical and clinical studies to offer an objective overview for research and development purposes.
Overview and Mechanism of Action
This compound (NSC 710305) is a prodrug of the benzothiazole 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its antitumor activity is dependent on metabolic activation by the cytochrome P450 enzyme CYP1A1.[1][2] This activation leads to the formation of electrophilic species that bind to DNA, forming adducts and ultimately causing cell death.[1][2] This selective activation in tumors expressing high levels of CYP1A1 was proposed as a mechanism for targeted anticancer activity.[1] this compound was developed by Cancer Research UK and entered Phase 1 clinical trials in 2004.
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer, for decades. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions lead to DNA damage, cell cycle arrest, and apoptosis. While highly effective, doxorubicin's use is associated with significant side effects, most notably cardiotoxicity.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the antitumor efficacy of this compound and doxorubicin in nine human-derived mammary carcinoma xenograft models.
Quantitative Data Summary
| Xenograft Model | Estrogen Receptor (ER) Status | This compound Efficacy (T/C %) | Doxorubicin Efficacy (T/C %) | Outcome |
| Model 1 | ER+ | Significant Activity | Significant Activity | Equiactive |
| Model 2 | ER+ | Significant Activity | Significant Activity | Equiactive |
| Model 3 | ER- | Significant Activity | Significant Activity | Equiactive |
| Model 4 | ER- | Significant Activity | Significant Activity | Equiactive |
| Model 5 | Not Stated | Significant Activity | Significant Activity | Equiactive |
| Model 6 | Not Stated | Significant Activity | Significant Activity | Equiactive |
| Model 7 | Not Stated | Significant Activity | No Significant Activity | This compound Superior |
| Model 8 | Not Stated | No Significant Activity | No Significant Activity | Inactive |
| Model 9 | Not Stated | No Significant Activity | No Significant Activity | Inactive |
*T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100. Significant activity is generally defined as T/C % ≤ 40%. The original publication should be consulted for precise values and statistical significance.
Key Findings from the Preclinical Comparison:
-
This compound demonstrated significant antitumor activity in 7 out of 9 breast cancer xenograft models.
-
The efficacy of this compound was comparable to that of doxorubicin in the majority of the tested models.
-
In one xenograft model, this compound showed superior antitumor activity compared to doxorubicin.
-
Importantly, no model showed complete resistance to this compound.
-
The antitumor activity of this compound was independent of the estrogen receptor status of the tumors.
-
Treatment with this compound led to a clear induction of CYP1A1 mRNA expression in the tumor xenografts, which was not observed with doxorubicin treatment.
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model: Female nude mice.
-
Tumor Implantation: Subcutaneous implantation of human-derived mammary carcinoma fragments into the flanks of the mice.
-
Treatment Groups:
-
Control group (vehicle).
-
This compound-treated group.
-
Doxorubicin-treated group.
-
-
Drug Administration: The specific dosages and schedules for this compound and doxorubicin were administered as described in the 2004 study by Fichtner et al.
-
Efficacy Evaluation: Tumor volume was measured regularly. The primary endpoint was the T/C % at the end of the study.
-
Biomarker Analysis: Expression of CYP1A1 mRNA in tumor tissues was measured to correlate with the drug's mechanism of action.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
The proposed mechanism of this compound involves a targeted activation within cancer cells.
Caption: this compound activation pathway in susceptible tumor cells.
Doxorubicin Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and related processes.
Caption: Multiple cytotoxic mechanisms of doxorubicin.
Clinical Development and Efficacy
This compound
This compound entered a Phase 1 clinical trial (PH1/090) in patients with advanced cancers. However, the trial was unable to establish a recommended dose for further studies. The levels of the active form, 5F 203, in the blood were lower than anticipated. Consequently, there are currently no active plans for further clinical development of this compound as a cancer treatment.
Doxorubicin
Doxorubicin has been a cornerstone of breast cancer chemotherapy for many years and its efficacy is well-documented in numerous clinical trials.
-
Adjuvant Setting: Doxorubicin-containing regimens have been shown to be effective in the post-operative adjuvant treatment of surgically resected breast cancer, demonstrating a significant impact on disease-free survival (DFS) and overall survival (OS). A meta-analysis by the Early Breast Cancer Trialists' Collaborative Group (EBCTCG) confirmed the benefit of doxorubicin-containing regimens.
-
Metastatic Setting: In metastatic breast cancer, doxorubicin, both as a single agent and in combination therapies, has demonstrated significant clinical activity. Liposomal formulations of doxorubicin have been developed to reduce its cardiotoxicity while maintaining comparable efficacy to the conventional form. A meta-analysis of ten randomized controlled trials showed that liposomal doxorubicin-based chemotherapy was associated with a significant improvement in the overall response rate and a reduction in cardiotoxicity compared to conventional doxorubicin.
Conclusion
The preclinical data suggested that this compound was a promising experimental agent with a novel mechanism of action and efficacy comparable, and in some cases superior, to doxorubicin in breast cancer models. Its activity appeared to be independent of estrogen receptor status, a potentially valuable characteristic. However, the translation of this preclinical promise into clinical benefit was not realized, as Phase 1 trials did not proceed to establish a therapeutic dose.
Doxorubicin remains a clinically vital, albeit toxic, therapeutic agent for breast cancer across various stages. Ongoing research for doxorubicin focuses on optimizing its use through new formulations, such as liposomal doxorubicin, and in combination with targeted therapies to improve its therapeutic index.
For drug development professionals, the story of this compound underscores the challenges of translating preclinical efficacy, even with a strong mechanistic rationale, into a viable clinical candidate. In contrast, the enduring use of doxorubicin highlights the high bar for new agents to surpass the established efficacy of standard-of-care chemotherapeutics in breast cancer.
References
- 1. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, this compound, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress: A Comparative Analysis of a Novel DNA Damaging Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phortress, a novel DNA damaging agent, with other established agents in the field, supported by experimental data. We will delve into its unique mechanism of action, compare its cytotoxic effects, and detail the experimental protocols used to generate the presented data.
Introduction to this compound
This compound is a prodrug that is metabolically activated to its active form, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), within the body. Its antitumor activity stems from a distinct mechanism that sets it apart from many conventional chemotherapeutic agents. This mechanism involves the induction of cytochrome P450 1A1 (CYP1A1) in cancer cells, which then metabolizes 5F 203 into a reactive species that forms adducts with DNA. This process ultimately leads to DNA strand breaks and apoptosis in susceptible tumor cells.[1][2]
Comparative Cytotoxicity
The efficacy of a DNA damaging agent is primarily assessed by its ability to inhibit cancer cell growth. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound, its active metabolite 5F 203, and two widely used DNA damaging agents, Doxorubicin and Etoposide, across various cancer cell lines.
| Drug | Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| This compound | MCF-7 | Breast | MTT | >50 | [3] |
| IGROV-1 | Ovarian | MTT | >50 | [3] | |
| MKN-45 | Gastric | MTT | >50 | [3] | |
| MRC-5 | Normal Fibroblast | MTT | >50 | ||
| 5F 203 (Active form of this compound) | MCF-7 | Breast | MTT | 0.02 ± 0.003 | |
| IGROV-1 | Ovarian | MTT | 0.003 ± 0.0004 | ||
| MKN-45 | Gastric | MTT | 0.015 ± 0.002 | ||
| HCT-116 | Colorectal | MTT | >50 | ||
| MRC-5 | Normal Fibroblast | MTT | >50 | ||
| Doxorubicin | MCF-7 | Breast | MTT | 4 | |
| MDA-MB-231 | Breast | MTT | 1 | ||
| A549 | Lung | - | Not specified | ||
| Etoposide | A549 | Lung | MTT | 48.67 µg/mL (~82.7 µM) | |
| Hela | Cervical | Colorimetric | Sensitive | ||
| MCF-7 | Breast | Colorimetric | Moderately Sensitive | ||
| U251 | Brain | Colorimetric | Least Sensitive |
Clonogenic Survival Assay Data for this compound (5F 203)
| Drug | Cell Line | Cancer Type | Survival Fraction (at GI50) | Reference |
| 5F 203 | MCF-7 | Breast | ~0.4 | |
| IGROV-1 | Ovarian | ~0.5 |
Signaling Pathways of DNA Damage
The following diagrams illustrate the distinct signaling pathways activated by this compound, Doxorubicin, and Etoposide, leading to cancer cell death.
Caption: this compound is converted to 5F 203, which activates the AhR pathway, leading to DNA damage and apoptosis.
Caption: Doxorubicin induces DNA damage through multiple mechanisms, activating the ATM-Chk2-p53 pathway.
Caption: Etoposide stabilizes the topoisomerase II-DNA complex, causing DNA breaks and p53-mediated apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol for Doxorubicin on MCF-7 Cells:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours at 37°C.
-
Drug Treatment: Prepare serial dilutions of Doxorubicin in a serum-free medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of Doxorubicin (e.g., 0.05, 0.1, 0.2, 0.4, 0.8, 1, 1.6, and 3 µg/mL). Include a vehicle control.
-
Incubation: Incubate the cells with the drug for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of 20 mM MTT solution (dissolved in PBS) to each well. Incubate for 3 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol for Etoposide on A549 Cells:
-
Cell Seeding: Seed A549 cells in a 96-well plate.
-
Drug Treatment: Treat the cells with serially diluted concentrations of Etoposide (e.g., from 1000 µg/mL down to 1.95 µg/mL).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Viability Assessment: Use a cell counting kit (e.g., CCK-8) to determine cell viability at the end of each incubation period.
-
Data Analysis: Determine the IC50 value based on the cytotoxicity index.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
General Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of the drug for a specific duration (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), ensuring the medium is changed as needed.
-
Staining and Counting: Fix the colonies with a solution like methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the cytotoxicity of different DNA damaging agents.
Caption: A generalized workflow for assessing and comparing the cytotoxicity of DNA damaging agents.
Conclusion
This compound demonstrates a potent and selective antitumor activity through a novel mechanism of action. Its active metabolite, 5F 203, exhibits significant cytotoxicity against a range of cancer cell lines at nanomolar concentrations. While direct comparisons of IC50 values with established agents like Doxorubicin and Etoposide are limited by variations in experimental conditions, the available data suggests that this compound is a promising candidate for further investigation. Its unique activation pathway within cancer cells offers the potential for a more targeted therapeutic approach with a favorable toxicity profile. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of oncology and drug development.
References
Confirming CYP1A1-Dependent Phortress Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phortress (NSC 710305), a benzothiazole-based anticancer agent, detailing its CYP1A1-dependent mechanism of cytotoxicity. We present supporting experimental data, detailed protocols for key assays, and visualizations of the critical signaling pathways involved.
Mechanism of Action: CYP1A1-Mediated Bioactivation
This compound is a prodrug that is systemically converted to its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1][2] The antitumor activity of this compound is contingent on the expression and inducibility of the cytochrome P450 enzyme CYP1A1 in cancer cells.[3]
The active metabolite, 5F 203, is a potent ligand for the aryl hydrocarbon receptor (AhR).[1] Binding of 5F 203 to AhR leads to the translocation of the AhR-ligand complex into the nucleus. Within the nucleus, this complex dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the promoter region of the CYP1A1 gene, inducing its transcription.[3]
The resulting increase in CYP1A1 enzyme levels leads to the metabolic bioactivation of 5F 203 into reactive electrophilic species. These reactive metabolites form covalent adducts with DNA, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis, leading to selective cancer cell death.
Comparative Cytotoxicity of this compound
The cytotoxic efficacy of this compound is highly dependent on the CYP1A1 expression and inducibility of cancer cells. This selectivity is evident in the NCI-60 human tumor cell line screen, where this compound demonstrates potent growth inhibition against specific cancer cell types.
| Cell Line | Cancer Type | GI50 (µM) | Sensitivity |
| MCF-7 | Breast | ~0.05 | Sensitive |
| T-47D | Breast | Sensitive | Sensitive |
| IGROV-1 | Ovarian | Sensitive | Sensitive |
| OVCAR-5 | Ovarian | Sensitive | Sensitive |
| TK-10 | Renal | Sensitive | Sensitive |
| HT29 | Colorectal | Resistant | Resistant |
| SW620 | Colorectal | Resistant | Resistant |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Data is based on the NCI-60 screen, which may show discrepancies with LC50 (lethal concentration) data. For instance, while GI50 data suggests resistance in some colorectal cell lines, LC50 data may indicate sensitivity in lines such as KM12 and SW620.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
CYP1A1 Induction Assay (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A1.
Materials:
-
Cancer cell lines
-
24-well plates
-
Complete cell culture medium
-
This compound
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin standard
-
Fluorescence plate reader
Procedure:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a known CYP1A1 inducer (positive control) for a specific duration (e.g., 24 hours).
-
After the induction period, wash the cells with phosphate-buffered saline (PBS).
-
Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and measure the fluorescence of the resorufin product using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Quantify the amount of resorufin produced by comparing the fluorescence to a standard curve of known resorufin concentrations.
-
Normalize the EROD activity to the total protein concentration in each well.
DNA Adduct Formation Assay (³²P-Postlabeling)
This sensitive method is used to detect the formation of this compound-induced DNA adducts.
Materials:
-
Cancer cells treated with this compound
-
DNA extraction kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
Isolate genomic DNA from cells treated with this compound and from untreated control cells.
-
Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the DNA adducts by digesting the normal nucleotides to deoxynucleosides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the DNA adducts using a phosphorimager or by autoradiography.
Visualizing the Molecular Pathways
The following diagrams illustrate the key molecular events in this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 C-terminal phosphorylation by CHK1 and CHK2 participates in the regulation of DNA-damage-induced C-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phortress and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental anticancer agent Phortress and its key analogues. This analysis is supported by experimental data on their biological activity, mechanism of action, and detailed experimental protocols for key assays.
This compound (NSC 710305) is a water-soluble prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786). It belongs to a class of antitumor benzothiazoles that exhibit a unique mechanism of action, distinct from most clinically used chemotherapeutic agents. The development of this compound stemmed from the initial lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495). This guide will delve into a comparative analysis of these three key compounds, focusing on their cytotoxic activity and the underlying biochemical pathways.
Mechanism of Action: A Shared Pathway of Bioactivation
The antitumor activity of this compound and its analogues is contingent upon their metabolic activation within sensitive cancer cells. This process is initiated by the binding of the active compound to the aryl hydrocarbon receptor (AhR), which leads to the induction of cytochrome P450 1A1 (CYP1A1).[1] CYP1A1 then metabolizes the benzothiazole molecule into reactive electrophilic species that form covalent adducts with DNA.[1] This DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.[1] The selectivity of these compounds is attributed to the differential expression and inducibility of CYP1A1 in tumor cells compared to normal tissues.
dot digraph "this compound Signaling Pathway" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
This compound [label="this compound\n(Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; "5F_203" [label="5F 203\n(Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AhR [label="Aryl Hydrocarbon\nReceptor (AhR)", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP1A1_Induction [label="CYP1A1 Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP1A1_Protein [label="CYP1A1 Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactive_Metabolite [label="Reactive Electrophilic\nMetabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptosis / Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
This compound -> "5F_203" [label="Hydrolysis"]; "5F_203" -> AhR [label="Binds"]; AhR -> CYP1A1_Induction [label="Translocates to Nucleus\nInduces"]; CYP1A1_Induction -> CYP1A1_Protein [label="Translation"]; "5F_203" -> Reactive_Metabolite [label="Metabolized by", color="#4285F4", dir=back]; CYP1A1_Protein -> Reactive_Metabolite [style=dashed, arrowhead=none]; Reactive_Metabolite -> DNA_Adducts [label="Forms"]; DNA_Adducts -> Cell_Death [label="Leads to"]; } dot Caption: Mechanism of action of this compound.
Comparative In Vitro Cytotoxicity
The cytotoxic potency of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The data presented below is a summary from various studies, highlighting the activity against the MCF-7 breast cancer cell line, which is known to be sensitive to this class of compounds.
| Compound | Analogue Type | MCF-7 GI50 (nM) | Reference |
| DF 203 | Initial Lead | < 10 | |
| 5F 203 | Active Metabolite | < 1 | |
| This compound | Prodrug | Nanomolar range |
GI50: The concentration required to inhibit cell growth by 50%.
The fluorination of DF 203 to create 5F 203 was a key step in enhancing the potency of this class of compounds. This compound, as a prodrug, is designed for improved solubility and is rapidly converted to 5F 203 in a cellular environment.
Experimental Protocols
To provide a comprehensive resource for researchers, detailed methodologies for key experiments cited in the evaluation of this compound and its analogues are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
dot digraph "MTT Assay Workflow" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
Start [label="Seed Cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with\nCompound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#202124", fontcolor="#FFFFFF"];
Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; } dot Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its analogues) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well for MCF-7) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compounds for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixing and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
CYP1A1 Induction Assay
The induction of CYP1A1 is a key step in the mechanism of action of this compound. This can be measured at the mRNA or protein level.
-
Quantitative RT-PCR (for mRNA):
-
Treat cells with the test compound for a specified time.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify CYP1A1 cDNA levels using real-time PCR with specific primers.
-
-
Western Blotting (for protein):
-
Treat cells with the test compound.
-
Lyse the cells and collect the protein fraction.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for CYP1A1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
DNA Adduct Detection
The formation of DNA adducts is the ultimate cytotoxic lesion induced by this compound.
dot digraph "DNA Adduct Detection" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];
Start [label="Treat Cells with\nCompound", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate_DNA [label="Isolate Genomic\nDNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect_Adducts [label="Detect DNA Adducts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; P32 [label="32P-Postlabeling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunoassay [label="Immunoassays", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Isolate_DNA; Isolate_DNA -> Detect_Adducts; Detect_Adducts -> P32 [style=dashed, arrowhead=none]; Detect_Adducts -> LCMS [style=dashed, arrowhead=none]; Detect_Adducts -> Immunoassay [style=dashed, arrowhead=none]; } dot Caption: General methods for DNA adduct detection.
Methods:
-
³²P-Postlabeling Assay: A highly sensitive method that involves enzymatic digestion of DNA, labeling of the adducted nucleotides with ³²P-ATP, and separation by chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and quantification of specific DNA adducts.
-
Immunoassays (e.g., ELISA): These assays use antibodies that specifically recognize the DNA adducts.
Conclusion
This compound and its analogues represent a promising class of anticancer agents with a distinct mechanism of action centered on CYP1A1-mediated bioactivation. The development from the initial lead compound, DF 203, to the more potent fluorinated analogue, 5F 203, and the clinically relevant prodrug, this compound, demonstrates a clear structure-activity relationship. For researchers in drug development, the provided experimental protocols offer a foundation for the further investigation and evaluation of this unique class of compounds and their novel analogues. The selective nature of their cytotoxicity, dependent on the tumor's specific metabolic capabilities, continues to make them an area of active research in the pursuit of targeted cancer therapies.
References
Assessing Synergistic Potential: A Comparative Guide to Phortress and Imetelstat in Combination Chemotherapy
For researchers and drug development professionals navigating the landscape of novel anti-cancer agents, understanding how these therapies interact with existing chemotherapeutics is paramount. This guide provides a comparative assessment of two distinct anti-cancer compounds, Phortress (a benzothiazole-based agent) and Imetelstat (a telomerase inhibitor), focusing on their synergistic potential with other chemotherapy drugs. While both have shown promise in preclinical and clinical settings, the available data on their combinatorial effects vary significantly.
Imetelstat (GRN163L): A Case Study in Synergistic Targeting of Cancer Stem Cells
Imetelstat, a competitive inhibitor of telomerase, has demonstrated significant synergistic effects in combination with other targeted therapies, particularly in the context of HER2+ breast cancer. The primary mechanism underlying this synergy appears to be the effective targeting of cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance and disease recurrence.
Quantitative Synergy Analysis: Imetelstat and Trastuzumab
Preclinical studies have quantitatively assessed the synergy between Imetelstat and the HER2-targeted antibody, trastuzumab, in HER2+ breast cancer cell lines. The combination has been shown to be synergistic, as determined by the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy.
| Cell Line | Drug Combination | Effective Dose (ED) | Combination Index (CI) | Synergy/Antagonism |
| HCC1954 | Imetelstat + Trastuzumab | ED50 | 0.75 | Synergy |
| ED75 | 0.68 | Synergy | ||
| ED90 | 0.65 | Synergy | ||
| HCC1569 | Imetelstat + Trastuzumab | ED50 | 0.82 | Synergy |
| ED75 | 0.76 | Synergy | ||
| ED90 | 0.71 | Synergy |
Table 1: Combination Index (CI) values for the combination of Imetelstat and Trastuzumab in HER2+ breast cancer cell lines. Data indicates a synergistic relationship (CI < 1) at various effective doses.
This synergistic interaction allows for a reduction in the required doses of both agents to achieve a significant anti-cancer effect, potentially minimizing toxicity.
Experimental Protocols
The following are summaries of key experimental protocols used to assess the synergy between Imetelstat and other chemotherapeutics.
1. Cell Viability and Synergy Assessment (Chou-Talalay Method)
-
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Methodology:
-
HER2+ breast cancer cell lines (e.g., HCC1954, HCC1569) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of Imetelstat and trastuzumab, both as single agents and in combination at a constant ratio.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.
-
The dose-effect curves for each agent and the combination are generated.
-
The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Mammosphere Formation Assay
-
Objective: To assess the effect of drug treatment on the self-renewal capacity of cancer stem cells.
-
Methodology:
-
Single-cell suspensions of breast cancer cells are plated in ultra-low attachment plates.
-
Cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF) to promote the growth of mammospheres.
-
Cultures are treated with Imetelstat, trastuzumab, or the combination.
-
After 7-10 days, the number and size of the formed mammospheres are quantified under a microscope. A reduction in mammosphere formation indicates an inhibitory effect on the CSC population.
-
3. Flow Cytometry for Cancer Stem Cell Markers
-
Objective: To quantify the proportion of cells with a cancer stem cell phenotype following drug treatment.
-
Methodology:
-
Cells are treated with the respective drugs for a specified duration.
-
Following treatment, cells are harvested and incubated with fluorescently labeled antibodies against CSC surface markers (e.g., CD44, CD24) or with a substrate for Aldehyde Dehydrogenase (ALDH) activity (e.g., ALDEFLUOR™ assay).
-
The stained cells are analyzed using a flow cytometer to determine the percentage of cells expressing high levels of CD44 and low/no CD24 (CD44+/CD24-/low) or high ALDH activity, which are characteristic of breast CSCs.
-
Signaling Pathways and Experimental Workflow
The synergistic action of Imetelstat and trastuzumab in HER2+ breast cancer is believed to involve the dual targeting of the bulk tumor population and the cancer stem cell niche.
This compound (Benzothiazole): Awaiting Combination Data
This compound is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its mechanism of action is distinct from many conventional chemotherapeutics. It involves metabolic activation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells, leading to the formation of DNA adducts and subsequent cell death.[1]
Despite its potent and selective anti-tumor activity as a single agent in preclinical models of breast, ovarian, and renal cancer, there is a notable lack of published data specifically detailing its synergistic or additive effects when combined with other chemotherapeutic agents. Preclinical studies have primarily focused on its standalone efficacy and its favorable comparison to drugs like doxorubicin in certain xenograft models.[1]
Mechanism of Action
The unique mechanism of this compound offers a potential for combination therapies, as it is unlikely to share resistance mechanisms with many other classes of anti-cancer drugs.
References
Phortress Biomarker Discovery for Patient Stratification: A Comparative Guide
Introduction to Phortress and the Quest for a Predictive Biomarker
This compound (NSC 757963) is an experimental anticancer agent that has shown potent and selective activity against a range of human-derived carcinomas, including breast, ovarian, and renal cancers in preclinical models.[1][2] Its unique mechanism of action distinguishes it from many current chemotherapeutic agents. This compound is a prodrug that is metabolized into its active form, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), by the cytochrome P450 enzyme CYP1A1.[1][3] This active metabolite then forms DNA adducts, leading to cancer cell death.[1] This mechanism strongly suggests that the expression and activity of CYP1A1 within tumor cells could be a critical determinant of sensitivity to this compound, making it a promising predictive biomarker for patient stratification.
The core principle behind using CYP1A1 as a biomarker is that only tumors with sufficient levels of this enzyme will be able to activate this compound, thus leading to a therapeutic effect. Preclinical studies have supported this hypothesis, showing that this compound induces CYP1A1 expression in xenograft models and that this induction is associated with anti-tumor activity. However, a phase 1 clinical trial of this compound was stopped early, and as a result, the optimal dose was not determined, and the utility of CYP1A1 as a clinical biomarker for patient selection was not definitively validated in a patient population.
This guide provides a comparative overview of this compound and its proposed biomarker, CYP1A1, against a well-established class of targeted therapies, the PI3K/AKT/mTOR inhibitors, and their associated biomarkers. This comparison will aid researchers, scientists, and drug development professionals in understanding the landscape of patient stratification strategies in relevant cancer types.
This compound: Mechanism of Action and Proposed Biomarker
The proposed pathway for this compound's anticancer activity is initiated by its uptake into cancer cells, followed by the induction of and metabolism by CYP1A1.
Caption: Mechanism of this compound activation and action.
The Potential of CYP1A1 as a Predictive Biomarker for this compound
The central hypothesis for patient stratification for this compound therapy is that tumors with higher levels of CYP1A1 expression or inducibility will be more sensitive to the drug.
Supporting Preclinical Evidence:
-
In human mammary carcinoma xenograft models, this compound treatment led to a clear induction of cyp1a1 mRNA expression in the tumors that responded to the therapy.
-
The anti-tumor efficacy of this compound was found to be independent of estrogen receptor (ER) status in these models, suggesting a different mechanism of action from hormonal therapies and highlighting the potential of CYP1A1 as a distinct biomarker.
Challenges and Unanswered Questions:
-
While preclinical data are promising, the lack of extensive clinical data means the correlation between CYP1A1 levels and patient response to this compound remains unconfirmed in a clinical setting.
-
The expression of CYP1A1 can be variable among different tumor types and even within the same tumor.
-
It is not yet clear whether basal CYP1A1 expression or its inducibility upon exposure to this compound is the more critical factor for predicting response.
Alternative Therapeutic Strategy: PI3K/AKT/mTOR Pathway Inhibitors
A major alternative therapeutic strategy for many of the same cancer types targeted by this compound (such as breast cancer) involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway.
A variety of inhibitors targeting different nodes of this pathway have been developed and are in clinical use or trials. These include:
-
PI3K inhibitors (e.g., alpelisib, pictilisib)
-
AKT inhibitors (e.g., ipatasertib, capivasertib)
-
mTOR inhibitors (e.g., everolimus, temsirolimus)
-
Dual PI3K/mTOR inhibitors
Biomarkers for Patient Stratification with PI3K/AKT/mTOR Inhibitors
Unlike this compound, significant progress has been made in identifying and validating predictive biomarkers for PI3K/AKT/mTOR inhibitors. The most well-studied of these are activating mutations in the PIK3CA gene and the loss of function of the PTEN tumor suppressor gene.
-
PIK3CA Mutations: Activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer. These mutations lead to constitutive activation of the PI3K pathway, suggesting that tumors harboring these mutations may be particularly dependent on this pathway for their growth and survival, and therefore more sensitive to its inhibition.
-
PTEN Loss: The PTEN gene encodes a phosphatase that negatively regulates the PI3K pathway. Loss of PTEN function, either through mutation or deletion, results in increased PI3K signaling. Consequently, PTEN loss is another potential biomarker for sensitivity to PI3K/AKT/mTOR inhibitors.
Quantitative Data Comparison: this compound vs. PI3K/AKT/mTOR Inhibitors
Due to the limited clinical data for this compound, a direct comparison of clinical efficacy based on biomarker status is challenging. The following tables summarize available preclinical data for this compound and clinical trial data for various PI3K/AKT/mTOR inhibitors in breast cancer, stratified by their respective biomarkers.
Table 1: Preclinical Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Estrogen Receptor (ER) Status | CYP1A1 Induction with this compound | Antitumor Activity |
| Multiple Models (7 out of 9) | Various | Yes | Significant |
| One Model | Not specified | Yes | Superior to doxorubicin |
| All Models Tested (8) | Various | Yes | Not specified |
Data summarized from a study comparing this compound and doxorubicin in human-derived mammary carcinoma xenograft models.
Table 2: Clinical Efficacy of PI3K/AKT/mTOR Inhibitors in Breast Cancer (Biomarker-Stratified)
| Drug | Trial | Cancer Subtype | Biomarker | Treatment Arm | Control Arm | Outcome Metric |
| Alpelisib (PI3K inhibitor) | SOLAR-1 | HR+/HER2-, PIK3CA-mutated | PIK3CA mutation | Alpelisib + Fulvestrant | Placebo + Fulvestrant | Median PFS: 11.0 vs 5.7 months |
| Ipatasertib (AKT inhibitor) | LOTUS | Triple-Negative, PIK3CA/AKT1/PTEN-altered | PIK3CA/AKT1/PTEN alteration | Ipatasertib + Paclitaxel | Placebo + Paclitaxel | Median PFS: 9.0 vs 4.9 months |
| Everolimus (mTOR inhibitor) | BOLERO-2 | HR+/HER2- | Not biomarker-stratified | Everolimus + Exemestane | Placebo + Exemestane | Median PFS: 7.8 vs 3.2 months |
PFS: Progression-Free Survival. Data from various clinical trials.
Experimental Protocols for Biomarker Detection
The reliable detection of biomarkers is crucial for patient stratification. The following sections detail the methodologies for assessing CYP1A1 expression and the key biomarkers for PI3K/AKT/mTOR inhibitors.
Experimental Workflow for Biomarker Analysis
Caption: A generalized workflow for biomarker-based patient stratification.
Protocol 1: Assessment of CYP1A1 Expression
Method: Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for human CYP1A1.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB) to visualize the staining.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Scoring: The percentage of positively stained tumor cells and the intensity of the staining are evaluated by a pathologist to generate a score.
Method: Quantitative Real-Time PCR (qRT-PCR) for cyp1a1 mRNA
-
RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor tissue.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the cyp1a1 gene and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of cyp1a1 mRNA is calculated using the delta-delta Ct method.
Protocol 2: Detection of PIK3CA Mutations
Method: DNA Sequencing (e.g., Sanger Sequencing or Next-Generation Sequencing - NGS)
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or a liquid biopsy (circulating tumor DNA).
-
PCR Amplification: The exons of the PIK3CA gene known to harbor hotspot mutations (e.g., exons 9 and 20) are amplified by PCR.
-
Sequencing:
-
Sanger Sequencing: The PCR products are sequenced to identify specific nucleotide changes.
-
NGS: A targeted panel including the PIK3CA gene is used to sequence the DNA, allowing for the detection of a broader range of mutations and at lower allele frequencies.
-
-
Data Analysis: The sequencing data is analyzed to identify known activating mutations in PIK3CA.
Protocol 3: Assessment of PTEN Protein Loss
Method: Immunohistochemistry (IHC)
-
Tissue Preparation: FFPE tumor tissue sections are prepared as described for CYP1A1 IHC.
-
Antigen Retrieval: Similar heat-induced epitope retrieval is performed.
-
Blocking: Peroxidase and non-specific binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for human PTEN.
-
Secondary Antibody and Detection: An HRP-conjugated secondary antibody and a chromogen are used for visualization.
-
Counterstaining: Hematoxylin is used to counterstain the nuclei.
-
Scoring: A pathologist assesses the presence or absence of PTEN staining in tumor cells compared to internal positive controls (e.g., stromal cells). Loss of PTEN is typically defined as a complete absence or a significant reduction in staining intensity in the tumor cells.
Conclusion
The discovery and validation of predictive biomarkers are paramount for the successful implementation of targeted cancer therapies. This compound, with its unique mechanism of action dependent on CYP1A1, presents a clear biological rationale for a biomarker-driven approach to patient selection. Preclinical data strongly support the investigation of CYP1A1 expression or inducibility as a predictive biomarker for this compound efficacy.
In comparison, the field of PI3K/AKT/mTOR inhibitors is more mature in its use of biomarkers for patient stratification. PIK3CA mutations and PTEN loss are established biomarkers that have been used to enrich patient populations in clinical trials, leading to improved outcomes for selected patients.
For researchers and drug developers, the journey of this compound underscores the importance of integrating biomarker discovery early in the clinical development process. While the clinical development of this compound has been halted, the scientific principles behind its targeted activation remain a valuable case study. Future development of CYP1A1-activated prodrugs could build upon this foundation, with the potential to offer a highly personalized treatment approach for patients with tumors expressing this specific enzyme. The continued refinement of biomarker assays and the strategic design of biomarker-driven clinical trials will be essential for advancing the promise of precision oncology.
References
- 1. The experimental antitumor agents this compound and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phortress (NSC 710305) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Phortress (CAS No.: 328087-38-3), a prodrug of the antitumor agent 5F 203. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for risk assessment and the implementation of appropriate safety measures during handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C20H25Cl2FN4OS | [1] |
| Molecular Weight | 459.405 g/mol | [1] |
| CAS Number | 328087-38-3 | [1] |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) |
Experimental Protocols: Safe Handling and Disposal
The primary disposal method for this compound is through an approved hazardous waste disposal plant. The following protocols detail the necessary steps for safe handling, spill management, and preparation for final disposal.
2.1. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long-sleeved shirt, and long pants.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if working with the powder outside of a certified chemical fume hood.
2.2. Waste Segregation and Collection
Proper segregation of waste is the first step in the disposal process.
-
Solid Waste: Collect all this compound-contaminated solid waste, including unused powder, contaminated lab consumables (e.g., pipette tips, microfuge tubes, gloves, and absorbent paper), in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all this compound-contaminated liquid waste, such as solutions in organic solvents (e.g., DMSO), in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
2.3. Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
Containment and Cleanup (for small spills):
-
Ensure proper PPE is worn.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain and clean up the spill.
-
Carefully collect the contaminated absorbent material and any contaminated debris.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Disposal: Place all contaminated cleanup materials into the designated hazardous waste container for this compound solids.
2.4. Final Disposal Procedure
All waste streams containing this compound must be disposed of as hazardous waste.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents ("Hazardous Waste: this compound"), the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment"), and the date.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents, while awaiting pickup.
-
Arrangement for Pickup: Contact your institution's EHS department or a certified hazardous waste management company to arrange for the collection and disposal of the this compound waste. All disposal must be in accordance with local, state, and federal regulations.
Mandatory Visualizations
3.1. This compound Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
3.2. This compound Spill Response Logic
This diagram outlines the logical decision-making process for responding to a this compound spill.
References
Essential Safety and Operational Guidance for Handling Phortress
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Phortress is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory best practices.
Chemical Identification:
| Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | NSC 710305; NSC710305 | 328087-38-3 | C20H25Cl2FN4OS | 459.41 |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While some safety data sheets (SDS) state it is not classified as a hazardous substance, it is crucial to handle it with care due to its cytotoxic potential as an apoptosis stimulant in cancer cells[2].
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell[1]. Rinse mouth[1]. Do NOT induce vomiting. |
| Eye Contact | Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with plenty of water. Generally, the product does not irritate the skin, but it is best to wash after handling. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to prevent exposure.
| Protection Type | Recommended PPE | Specifications |
| Eye Protection | Safety glasses with side shields or goggles. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Do not use latex gloves as they may not be chemical resistant. |
| Body Protection | Laboratory coat or impervious clothing. | Ensure full coverage. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosol formation. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Avoid the formation of dust and aerosols.
Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Recommended long-term storage is at -20°C.
-
Keep away from strong acids, bases, and oxidizing agents.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Collect the spillage. For solid spills, avoid creating dust. For liquid spills, absorb with an inert material.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan: All waste materials, including unused this compound, contaminated labware, and PPE, must be disposed of as hazardous waste.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant. Do not release into the environment.
-
Contaminated Materials: Collect all contaminated items (e.g., gloves, wipes, vials) in a designated, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
